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  • Product: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide
  • CAS: 530121-56-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the synthetic routes for producing N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a valuable indole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a valuable indole derivative for research and development in the pharmaceutical and life sciences sectors. This document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide belongs to the diverse family of indole-containing compounds, which are of significant interest due to their wide range of biological activities. The presence of the indole-3-carbaldehyde moiety provides a versatile handle for further chemical modifications, while the N-cyclopropylacetamide group can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the most plausible and efficient methods for the laboratory-scale synthesis of this target molecule, starting from readily available commercial reagents.

Synthesis Route 1: Direct N-Alkylation

This route is the more direct of the two, involving a two-step process: the synthesis of the key alkylating agent, 2-bromo-N-cyclopropylacetamide, followed by the N-alkylation of indole-3-carbaldehyde.

Step 1: Synthesis of 2-bromo-N-cyclopropylacetamide

This initial step involves the acylation of cyclopropylamine with bromoacetyl bromide. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclopropylamine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq) in the same solvent to the stirred solution of cyclopropylamine over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-bromo-N-cyclopropylacetamide.

Reagent Molecular Weight ( g/mol ) Equivalents Quantity
Cyclopropylamine57.091.0(user defined)
Bromoacetyl bromide201.861.05(user defined)
Dichloromethane84.93-(as solvent)

Expected Yield: 80-90%

Step 2: N-alkylation of Indole-3-carbaldehyde

In this step, the synthesized 2-bromo-N-cyclopropylacetamide is used to alkylate the nitrogen of indole-3-carbaldehyde in the presence of a base.

Experimental Protocol:

  • To a solution of indole-3-carbaldehyde (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-N-cyclopropylacetamide (1.2 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Reagent Molecular Weight ( g/mol ) Equivalents Quantity
Indole-3-carbaldehyde145.161.0(user defined)
2-bromo-N-cyclopropylacetamide178.031.2(user defined)
Potassium Carbonate138.211.5(user defined)
N,N-Dimethylformamide73.09-(as solvent)

Expected Yield: 60-75%

Synthesis Route 1 Visualization

Synthesis_Route_1 cluster_step1 Step 1: Synthesis of 2-bromo-N-cyclopropylacetamide cluster_step2 Step 2: N-alkylation Cyclopropylamine Cyclopropylamine Step1_product 2-bromo-N-cyclopropylacetamide Cyclopropylamine->Step1_product DCM, 0°C to RT Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Step1_product Final_Product N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Step1_product->Final_Product K₂CO₃, DMF, 60-80°C Indole_3_carbaldehyde Indole-3-carbaldehyde Indole_3_carbaldehyde->Final_Product

Caption: Synthesis Route 1: Direct N-Alkylation.

Synthesis Route 2: N-Alkylation with Ester followed by Amidation

This alternative route involves three steps: N-alkylation of indole-3-carbaldehyde with an ethyl haloacetate, followed by hydrolysis of the resulting ester to a carboxylic acid, and finally, amidation with cyclopropylamine.

Step 1: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate

Indole-3-carbaldehyde is N-alkylated with ethyl bromoacetate in the presence of a base.

Experimental Protocol:

  • Follow the procedure for Step 2 of Route 1, using ethyl bromoacetate (1.2 eq) as the alkylating agent.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After work-up and purification, ethyl 2-(3-formyl-1H-indol-1-yl)acetate is obtained.

Reagent Molecular Weight ( g/mol ) Equivalents Quantity
Indole-3-carbaldehyde145.161.0(user defined)
Ethyl bromoacetate167.001.2(user defined)
Potassium Carbonate138.211.5(user defined)
Acetonitrile41.05-(as solvent)

Expected Yield: 70-85%

Step 2: Synthesis of 2-(3-formyl-1H-indol-1-yl)acetic acid

The ester from the previous step is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3-formyl-1H-indol-1-yl)acetic acid.

Reagent Molecular Weight ( g/mol ) Equivalents Quantity
Ethyl 2-(3-formyl-1H-indol-1-yl)acetate231.241.0(user defined)
Lithium Hydroxide23.952.0(user defined)
Tetrahydrofuran/Water--(as solvent)

Expected Yield: 85-95%

Step 3: Amidation to N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

The final step is the coupling of the carboxylic acid with cyclopropylamine.

Experimental Protocol:

  • Dissolve 2-(3-formyl-1H-indol-1-yl)acetic acid (1.0 eq) in a suitable solvent like DCM or DMF.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add cyclopropylamine (1.1 eq) followed by a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction to proceed at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final product.

Reagent Molecular Weight ( g/mol ) Equivalents Quantity
2-(3-formyl-1H-indol-1-yl)acetic acid203.191.0(user defined)
Cyclopropylamine57.091.1(user defined)
EDC191.701.2(user defined)
HOBt135.131.2(user defined)
Triethylamine101.191.5(user defined)
Dichloromethane84.93-(as solvent)

Expected Yield: 70-85%

Synthesis Route 2 Visualization

Synthesis_Route_2 Indole_3_carbaldehyde Indole-3-carbaldehyde Intermediate_Ester Ethyl 2-(3-formyl-1H-indol-1-yl)acetate Indole_3_carbaldehyde->Intermediate_Ester K₂CO₃, MeCN Step 1 Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Intermediate_Acid 2-(3-formyl-1H-indol-1-yl)acetic acid Intermediate_Ester->Intermediate_Acid LiOH, THF/H₂O Step 2 Final_Product N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Intermediate_Acid->Final_Product EDC, HOBt, TEA Step 3 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Final_Product

Caption: Synthesis Route 2: N-Alkylation with Ester and Amidation.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the purification and analysis stages of the synthesis.

Experimental_Workflow Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Characterization (NMR, IR, MS) Pure_Product->Analysis

Caption: General Experimental Workflow.

Characterization Data (Predicted)

As no comprehensive experimental data is readily available in the literature, the following are predicted spectroscopic characteristics for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

¹H NMR (Proton NMR):

  • Indole Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with characteristic couplings for the indole ring system. The C2-H proton signal will be absent due to substitution.

  • Aldehyde Proton: A singlet at approximately δ 9.9-10.1 ppm.

  • Methylene Protons (-CH₂-CO): A singlet around δ 4.8-5.2 ppm.

  • Cyclopropyl Protons: Multiplets in the upfield region (δ 0.4-0.9 ppm for the CH₂ groups and δ 2.6-2.9 ppm for the CH proton).

  • Amide Proton (N-H): A broad singlet that may appear between δ 8.0-8.5 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbons: Aldehyde carbonyl around δ 185-190 ppm and amide carbonyl around δ 168-172 ppm.

  • Indole Carbons: Signals in the aromatic region (δ 100-140 ppm).

  • Methylene Carbon (-CH₂-CO): A signal around δ 50-55 ppm.

  • Cyclopropyl Carbons: Signals in the upfield region (δ 5-15 ppm for CH₂ and δ 20-25 ppm for CH).

IR (Infrared) Spectroscopy:

  • N-H Stretch (Amide): A peak around 3300-3350 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong peak around 1660-1680 cm⁻¹.

  • C=O Stretch (Amide I): A strong peak around 1640-1660 cm⁻¹.

  • N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS):

  • Molecular Ion Peak [M]⁺: Expected at m/z = 242.11.

  • [M+H]⁺: Expected at m/z = 243.12 in ESI positive mode.

  • Key Fragmentation: Loss of the cyclopropyl group, cleavage of the amide bond, and fragmentation of the indole ring.

Conclusion

This technical guide provides two robust and feasible synthetic routes for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Route 1 offers a more direct approach, while Route 2 provides a slightly longer but equally viable alternative using standard and well-established chemical transformations. The provided experimental protocols and predicted characterization data should serve as a valuable resource for researchers engaged in the synthesis and study of novel indole derivatives. Standard laboratory safety precautions should be followed when performing these experiments.

Exploratory

In-Depth Technical Guide: Characterization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of N-cyclopropy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages established synthetic methodologies for analogous indole derivatives and predictive models for its characterization. The potential biological significance of this compound is also discussed in the context of related indole-acetamide scaffolds, which are known to exhibit a range of activities, including the inhibition of tubulin polymerization and protein kinases. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Functionalization of the indole ring at various positions has led to the discovery of potent therapeutic agents. The introduction of an acetamide moiety at the N1-position and a formyl group at the C3-position of the indole ring, coupled with a cyclopropyl amide, yields the novel compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. This molecule possesses structural features that suggest potential interactions with various biological targets. This guide outlines a proposed synthetic route and provides a detailed, albeit predictive, characterization of the title compound.

Proposed Synthesis

The synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide can be envisioned through a two-step process starting from commercially available indole-3-carboxaldehyde.

Synthetic Pathway

The proposed synthetic pathway involves an initial N-alkylation of indole-3-carboxaldehyde with a suitable 2-haloacetyl halide, followed by nucleophilic substitution with cyclopropylamine to form the final amide product.

Synthesis_Pathway Indole3Carboxaldehyde Indole-3-carboxaldehyde Intermediate 1-(2-chloroacetyl)-1H-indole- 3-carboxaldehyde Indole3Carboxaldehyde->Intermediate Chloroacetyl chloride, Et3N, THF FinalProduct N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide Intermediate->FinalProduct K2CO3, THF Cyclopropylamine Cyclopropylamine Cyclopropylamine->FinalProduct

Caption: Proposed synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.
Experimental Protocols

Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde

  • To a stirred solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), triethylamine (1.1 eq) is added.

  • The mixture is cooled to 0 °C, and a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with cold water and extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • To a solution of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous THF, potassium carbonate (2.0 eq) and cyclopropylamine (1.2 eq) are added.

  • The reaction mixture is stirred at room temperature or gently heated to reflux for 4-6 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to afford the crude product.

  • Purification by column chromatography on silica gel will yield the final compound, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Physicochemical and Spectroscopic Characterization (Predicted)

As no experimental data is currently available, the following properties are predicted based on the analysis of structurally similar compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance White to off-white solid
Melting Point 150-170 °C
Solubility Soluble in DMSO, DMF, Methanol
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The predicted chemical shifts (δ) are in ppm relative to TMS.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Indole-CHO9.8 - 10.0s
Indole-H28.2 - 8.4s
Indole-H4/H77.8 - 8.1m
Indole-H5/H67.2 - 7.5m
N-CH₂-CO5.1 - 5.3s
Cyclopropyl-CH2.6 - 2.8m
Cyclopropyl-CH₂0.6 - 0.9m
NH8.0 - 8.5br s

3.2.2. ¹³C NMR Spectroscopy (Predicted)

CarbonPredicted Chemical Shift (ppm)
C=O (amide)168 - 172
C=O (aldehyde)185 - 190
Indole-C3a/C7a135 - 140
Indole-C2/C3120 - 135
Indole-C4/C5/C6/C7110 - 130
N-CH₂-CO50 - 55
Cyclopropyl-CH22 - 26
Cyclopropyl-CH₂5 - 10

3.2.3. IR Spectroscopy (Predicted)

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amide)3250 - 3350
C-H stretch (aromatic)3000 - 3100
C=O stretch (aldehyde)1670 - 1690
C=O stretch (amide I)1640 - 1660
N-H bend (amide II)1530 - 1560

3.2.4. Mass Spectrometry (Predicted)

IonPredicted m/z
[M]+•242.11
[M+H]⁺243.11

Characterization Workflow

Characterization_Workflow Start Synthesized Compound Purification Purification (Column Chromatography) Start->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure_Elucidation Structural Elucidation Purity->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Final Characterized Compound NMR->Final MS->Final IR->Final

Caption: General workflow for the characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no biological data exists for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, the structural motifs present in the molecule are found in compounds with known biological activities.

  • Tubulin Polymerization Inhibition: Many indole derivatives, particularly those with substitutions at the N1 and C3 positions, have been identified as inhibitors of tubulin polymerization.[1][2][3][4][5] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The indole scaffold is a common feature in a variety of protein kinase inhibitors.[6][7] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific kinase targets would depend on the overall conformation and substituent pattern of the molecule.

Representative Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The following diagram illustrates a simplified signaling pathway that could be modulated by a tubulin polymerization inhibitor.

Signaling_Pathway Molecule N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide Tubulin β-Tubulin (Colchicine Binding Site) Molecule->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Assembly Failure Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of action via tubulin polymerization inhibition.

Conclusion

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a novel compound with potential for biological activity based on its structural similarity to known bioactive molecules. This technical guide provides a feasible synthetic route and a comprehensive set of predicted physicochemical and spectroscopic data to aid in its synthesis and characterization. Further experimental validation is necessary to confirm these predictions and to explore the therapeutic potential of this compound. The information presented herein serves as a valuable starting point for researchers in the fields of medicinal chemistry and drug discovery.

References

Foundational

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the chemical properties of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to the limited availability of spe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to the limited availability of specific experimental data for this compound in public literature, this document provides a comprehensive overview of its fundamental chemical characteristics, proposed synthetic routes based on established methodologies for analogous indole derivatives, and general characterization techniques. Furthermore, potential biological activities are discussed in the context of related indole-N-acetamide and indole-3-carboxaldehyde compounds. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to synthesize, characterize, and explore the potential of this and similar molecules.

Chemical Properties

PropertyValueSource
CAS Number 530121-56-3Sigma-Aldrich
Molecular Formula C₁₄H₁₄N₂O₂Sigma-Aldrich
Molecular Weight 242.27 g/mol Calculated
IUPAC Name N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamideGenerated

Synthesis

A plausible synthetic route for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide can be designed based on well-established reactions in indole chemistry. The proposed synthesis involves a two-step process: N-alkylation of indole-3-carboxaldehyde followed by formylation, or a Vilsmeier-Haack formylation of an N-alkylated indole precursor.

Proposed Synthetic Pathway

A logical synthetic approach would involve the N-alkylation of commercially available indole-3-carboxaldehyde with a suitable 2-halo-N-cyclopropylacetamide.

Synthetic Pathway indole_3_carboxaldehyde Indole-3-carboxaldehyde reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) indole_3_carboxaldehyde->reagents halo_acetamide 2-halo-N-cyclopropylacetamide halo_acetamide->reagents target_compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide reagents->target_compound N-alkylation

Caption: Proposed synthesis of the target compound via N-alkylation.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involved in the proposed synthesis. Researchers should optimize these conditions for the specific substrates.

2.2.1. Synthesis of 2-chloro-N-cyclopropylacetamide (Intermediate)

This intermediate can be synthesized from chloroacetyl chloride and cyclopropylamine.

  • Materials: Chloroacetyl chloride, cyclopropylamine, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • Dissolve cyclopropylamine and the base in the inert solvent and cool the mixture in an ice bath.

    • Add chloroacetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization.

2.2.2. N-Alkylation of Indole-3-carboxaldehyde

This protocol describes the alkylation of the indole nitrogen with the pre-synthesized 2-chloro-N-cyclopropylacetamide.

  • Materials: Indole-3-carboxaldehyde, 2-chloro-N-cyclopropylacetamide, a strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and an anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)).

  • Procedure:

    • To a solution of indole-3-carboxaldehyde in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add a solution of 2-chloro-N-cyclopropylacetamide in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

2.2.3. Alternative Route: Vilsmeier-Haack Formylation

An alternative approach involves the N-alkylation of indole with 2-chloro-N-cyclopropylacetamide first, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the C3 position.

  • Materials: N-cyclopropyl-2-(1H-indol-1-yl)acetamide, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • Cool DMF in an ice bath and slowly add POCl₃ dropwise with stirring to form the Vilsmeier reagent.

    • To this reagent, add a solution of N-cyclopropyl-2-(1H-indol-1-yl)acetamide in DMF.

    • Heat the reaction mixture, monitoring its progress by TLC.

    • After completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH solution).

    • Extract the product with an organic solvent, wash with water, dry, and concentrate.

    • Purify the product by column chromatography.

Vilsmeier-Haack Workflow start N-cyclopropyl-2-(1H-indol-1-yl)acetamide reaction Electrophilic Aromatic Substitution start->reaction vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) vilsmeier_reagent->reaction hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis product N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation route.

Characterization

The synthesized N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide should be characterized using standard spectroscopic methods to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons, the methylene protons of the acetamide group, the aromatic protons of the indole ring, the formyl proton (a singlet at ~10 ppm), and the amide N-H proton.
¹³C NMR Resonances for the carbonyl carbons of the formyl and amide groups, the carbons of the indole ring, the methylene carbon, and the carbons of the cyclopropyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the aldehyde and amide, and C-H and C=C stretches of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, the indole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3]

  • Anticancer Activity: Many indole derivatives, including those with acetamide side chains, have demonstrated potent anticancer properties.[4][5] Potential mechanisms could involve the inhibition of tubulin polymerization, induction of apoptosis, or modulation of key signaling pathways.

  • Antimicrobial and Antiviral Activity: The indole nucleus is present in numerous natural and synthetic compounds with antimicrobial and antiviral effects.[1][2]

  • Enzyme Inhibition: Indole-based structures can act as inhibitors for various enzymes, which could be a potential avenue of investigation for this compound.

Given the structural motifs, a hypothetical signaling pathway that could be modulated by such a compound might involve pathways related to cell proliferation and apoptosis.

Hypothetical Signaling Pathway compound Indole-N-acetamide Derivative target_protein Target Protein (e.g., Kinase, Tubulin) compound->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) downstream_effector->cellular_response

Caption: A potential mechanism of action for an indole derivative.

Conclusion

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a compound for which specific experimental data is currently lacking in the public domain. However, based on established synthetic methodologies in indole chemistry, this guide provides robust and detailed protocols for its synthesis and characterization. The structural features of this molecule suggest that it may possess interesting biological activities, warranting further investigation by researchers in the field of drug discovery. The information presented herein serves as a foundational resource for the synthesis and exploration of this and structurally related compounds.

References

Exploratory

spectroscopic data of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Disclaimer: Extensive searches for specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 530...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 530121-56-3) did not yield specific results in the public domain. The information presented herein is based on closely related N-substituted indole acetamide derivatives and serves as an illustrative technical guide for researchers in the field.

This technical guide provides an overview of the spectroscopic characterization and a general synthetic methodology for N-acyl indole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the lack of specific data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, this document leverages data and protocols for analogous structures to provide a foundational understanding for researchers and drug development professionals.

Spectroscopic Data for Analogous Indole Acetamide Derivatives

The following tables summarize typical spectroscopic data for N-substituted indole acetamide derivatives, as reported in the scientific literature. This data is crucial for the structural elucidation and confirmation of synthesized compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.53d1.91HPyrazole-H
7.50d2.31HPyrazole-H
7.34dt7.8, 1.01HIndole-H
7.29d8.21HIndole-H
7.20ddd8.2, 6.9, 1.11HIndole-H
7.05ddd7.9, 6.9, 1.01HIndole-H
7.03s1HIndole-H
6.31t2.11HPyrazole-H
6.23s2HTrimethoxyphenyl-H
5.02s2HN-CH₂-Indole
4.73s2HCO-CH₂-Pyrazole
3.87s3HOCH₃
3.73s3HN-CH₃
3.62s6HOCH₃

Data extracted from a study on related indole derivatives and may not be representative for the requested compound.

Table 2: Representative ¹³C NMR Spectroscopic Data for 2-(4-Bromo-1H-pyrazol-1-yl)-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Chemical Shift (δ, ppm)Assignment
165.44C=O (Amide)
153.73Aromatic C-O
140.19Aromatic C
138.22Aromatic C
136.74Aromatic C
136.05Aromatic C
131.12Aromatic C
129.94Aromatic C
127.43Aromatic C
121.81Aromatic C
119.50Aromatic C
119.39Aromatic C
109.98Aromatic C
109.21Aromatic C
105.89Aromatic C
93.61Aromatic C-Br
61.04OCH₃
56.11OCH₃
54.15N-CH₂
44.77CO-CH₂
32.74N-CH₃

Data extracted from a study on related indole derivatives and may not be representative for the requested compound.

General Experimental Protocols for the Synthesis of N-Acyl Indole Derivatives

The synthesis of N-acyl indole derivatives often involves a multi-step sequence. A representative synthetic route, based on published methodologies for similar compounds, is outlined below.[1]

Step 1: Formylation of Indole Indole derivatives can be formylated using a Vilsmeier-Haack reaction.[1]

  • To a stirred solution of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0 °C, the corresponding indole is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured into ice water and neutralized with a base (e.g., NaOH) to precipitate the 1H-indole-3-carboxaldehyde derivative.

Step 2: N-Alkylation of Indole The indole nitrogen can be alkylated prior to or after other modifications. For instance, methylation can be achieved using a suitable methylating agent in the presence of a base.

Step 3: Reductive Amination The formyl group can be converted to an amine through reductive amination.

  • The indole-3-carboxaldehyde is reacted with an amine (e.g., 3,4,5-trimethoxyaniline) in a suitable solvent like ethanol with a catalytic amount of acetic acid under reflux.

  • The resulting imine is then reduced in situ or after isolation using a reducing agent such as sodium borohydride (NaBH₄) in methanol.[1]

Step 4: Amide Coupling The final acetamide can be formed through an amide coupling reaction.

  • The secondary amine from the previous step is dissolved in a solvent like dichloromethane (DCM).

  • Triethylamine and chloroacetyl chloride are added at 0 °C, and the reaction is stirred at room temperature.[1]

  • The resulting 2-chloro-N-substituted acetamide is then reacted with a nucleophile (in the case of the example, a pyrazole derivative) in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile under reflux to yield the final product.[1]

Visualization of a Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-substituted indole acetamide derivatives, based on the protocols described in the literature.

Synthesis_Workflow Indole Indole Derivative Formyl_Indole 1H-Indole-3-carboxaldehyde Indole->Formyl_Indole Vilsmeier-Haack Schiff_Base Imine Intermediate Formyl_Indole->Schiff_Base Condensation Amine Amine (R-NH2) Amine->Schiff_Base Secondary_Amine Secondary Amine Schiff_Base->Secondary_Amine Reduction (e.g., NaBH4) Chloro_Acetamide 2-Chloro-N-substituted Acetamide Secondary_Amine->Chloro_Acetamide Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloro_Acetamide Final_Product Final N-acyl Indole Acetamide Chloro_Acetamide->Final_Product Nucleophilic Substitution

Caption: Generalized synthetic workflow for N-acyl indole acetamide derivatives.

This guide provides a foundational overview for researchers working with N-acyl indole derivatives. For the specific synthesis and characterization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, further investigation into specialized chemical literature and patent databases may be required.

References

Foundational

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Scion of a Versatile Pharmacophore Awaiting Mechanistic Elucidation

For Immediate Release [City, State] – December 26, 2025 – The indole scaffold, a privileged structural motif in medicinal chemistry, continues to yield novel derivatives with potential therapeutic applications. One such...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – The indole scaffold, a privileged structural motif in medicinal chemistry, continues to yield novel derivatives with potential therapeutic applications. One such derivative, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, has emerged from the vast chemical space of indole-based compounds. While its precise mechanism of action remains to be fully elucidated by the scientific community, an examination of its structural components—an N-cyclopropylacetamide side chain appended to a 3-formylindole core—provides a foundation for postulating its potential biological activities and guiding future research endeavors.

The indole ring system is a cornerstone of numerous natural and synthetic bioactive molecules, exhibiting a wide spectrum of pharmacological properties including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The functionalization at the N1 and C3 positions of the indole nucleus, as seen in N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, is a common strategy for modulating the biological activity of this versatile heterocycle.

Postulated Mechanisms of Action Based on Structural Analogs

The biological activities of structurally related indole-3-carbaldehyde and N-acetamide indole derivatives offer valuable insights into the potential therapeutic targets of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Research on analogous compounds suggests several plausible mechanisms of action that warrant investigation.

Potential Anticancer Activity

A significant body of research has focused on indole derivatives as anticancer agents. For instance, certain N-acetamide indole analogs have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The N-cyclopropylacetamide moiety in the target compound could potentially interact with the colchicine binding site on tubulin, a mechanism observed in other indole-containing microtubule-targeting agents.

Hypothesized Anticancer Signaling Pathway

anticancer_pathway Compound N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated inhibition of tubulin polymerization by N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Potential Antimicrobial and Antiviral Activity

The indole nucleus is a common feature in various antimicrobial and antiviral agents. Some indole derivatives have been shown to inhibit key viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses. The N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could potentially act as an inhibitor of microbial or viral targets through interactions facilitated by its specific substitution pattern.

Potential Anti-inflammatory and Antioxidant Effects

Indole-3-carbaldehyde derivatives have been reported to possess anti-inflammatory and antioxidant properties. The formyl group at the C3 position can participate in various chemical reactions and interactions, potentially modulating inflammatory pathways or scavenging reactive oxygen species.

Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a systematic and multi-pronged experimental approach is necessary. The following outlines key experimental protocols that would be instrumental in this endeavor.

Table 1: Proposed Experimental Protocols for Mechanistic Elucidation

ExperimentObjectiveMethodology
In Vitro Cytotoxicity Assays To determine the antiproliferative activity against a panel of cancer cell lines.MTT or SRB assays will be performed on various cancer cell lines (e.g., HeLa, MCF-7, A549) treated with a range of concentrations of the compound. IC50 values will be calculated.
Tubulin Polymerization Assay To investigate the direct effect of the compound on tubulin polymerization.A cell-free tubulin polymerization assay will be conducted using purified tubulin. The change in absorbance at 340 nm will be monitored over time in the presence and absence of the compound.
Cell Cycle Analysis To determine the effect of the compound on cell cycle progression.Cancer cells will be treated with the compound, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assays To confirm the induction of apoptosis.Annexin V-FITC/propidium iodide staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) will be performed.
Enzymatic Assays To screen for inhibitory activity against relevant microbial or viral enzymes.Specific enzymatic assays for targets such as viral polymerases, proteases, or bacterial enzymes (e.g., urease) will be conducted in the presence of the compound.
Antioxidant Assays To evaluate the radical scavenging potential.DPPH and ABTS radical scavenging assays will be performed to determine the antioxidant capacity of the compound.

Workflow for Biological Evaluation

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Further Characterization Screening Compound Synthesis and Characterization Cytotoxicity In Vitro Cytotoxicity (MTT/SRB Assay) Screening->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If Active EnzymeAssay Enzymatic Assays (e.g., RdRp, Urease) Cytotoxicity->EnzymeAssay If Active ApoptosisAssay Apoptosis Assays (Annexin V, Western Blot) CellCycle->ApoptosisAssay SAR Structure-Activity Relationship (SAR) Studies ApoptosisAssay->SAR EnzymeAssay->SAR InVivo In Vivo Animal Models SAR->InVivo

Caption: A proposed experimental workflow for the biological evaluation of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Conclusion

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide stands as a compound of interest within the expansive family of indole derivatives. While direct experimental evidence of its mechanism of action is currently lacking in the public domain, its structural features suggest a high potential for biological activity, particularly in the realms of anticancer and antimicrobial research. The proposed experimental pathways will be critical in unlocking the therapeutic potential of this and related compounds, thereby paving the way for the development of novel therapeutic agents. Further investigation is strongly encouraged to fully characterize the pharmacological profile of this promising molecule.

Exploratory

A Technical Guide to the Potential Biological Activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biological activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is not extensively available in peer-re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the well-established pharmacological profiles of structurally related indole-3-carboxaldehyde and N-substituted indole acetamide derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide belongs to the vast and versatile class of indole-containing compounds, which are of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3][4] This technical guide will explore the potential therapeutic applications of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide by examining the structure-activity relationships (SAR) of its core components: the indole-3-carboxaldehyde moiety and the N-cyclopropyl acetamide side chain.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of analogous compounds, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could potentially exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.

Anticancer Activity

The indole nucleus is a cornerstone in the development of anticancer agents.[1][5] Derivatives of indole-3-carboxaldehyde have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[6]

Potential Mechanisms:

  • Tubulin Polymerization Inhibition: Many indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[7][8][9][10][11][12] By binding to the colchicine site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The N-acetamide side chain could influence the binding affinity and efficacy.

  • Kinase Inhibition: The indole scaffold is present in several approved kinase inhibitors.[5] Derivatives can target various kinases involved in cancer cell signaling pathways, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR).[13]

  • Induction of Apoptosis: Indole derivatives can induce programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[1]

Hypothesized Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_drug N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide cluster_cell Cancer Cell Drug Compound Tubulin Tubulin Drug->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis mtt_workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

Foundational

In Vitro Screening of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive framework for the in vitro screening of the novel compound, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the in vitro screening of the novel compound, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. While specific experimental data for this molecule is not yet publicly available, this document outlines a structured approach to its evaluation based on the known biological activities of structurally related indole-3-carboxaldehyde and acetamide derivatives. The guide details potential therapeutic targets, relevant in vitro assays, and standardized experimental protocols. It also includes templates for data presentation and visualizations of key experimental workflows and potential signaling pathways to aid in the design and execution of a robust preclinical screening cascade.

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound featuring an indole-3-carboxaldehyde core, a structure known for a wide array of biological activities. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Derivatives of indole-3-carboxaldehyde have demonstrated potential as antioxidant, anti-biofilm, and anticholinesterase agents. Furthermore, acetamide derivatives have been investigated for their anti-inflammatory and anticancer properties, including the inhibition of tubulin polymerization.

This guide proposes a multi-faceted in vitro screening strategy to elucidate the biological activity profile of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. The proposed assays are selected to cover a range of potential mechanisms of action, providing a thorough preliminary assessment of the compound's therapeutic potential.

Potential Therapeutic Areas and In Vitro Screening Cascade

Based on the activities of related compounds, the following therapeutic areas are proposed for initial investigation. A tiered screening approach is recommended, starting with broad-spectrum activity assays and progressing to more specific mechanistic studies.

G Figure 1: Proposed In Vitro Screening Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Based on Tier 1 Hits) cluster_2 Tier 3: Mechanism of Action Studies A Cytotoxicity Assays (e.g., MTT, LDH) D Anticancer Assays (e.g., Anti-proliferation, Apoptosis) A->D B Antioxidant Activity (e.g., DPPH, ABTS) C Anti-inflammatory Assays (e.g., NO, cytokine production) B->C G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) C->G F Tubulin Polymerization Assay D->F D->G E Enzyme Inhibition Assays (e.g., Cholinesterases)

Caption: Proposed workflow for the in vitro screening of the target compound.

Data Presentation

Quantitative data from in vitro assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation. The following tables are provided as templates.

Table 1: Cytotoxicity Data

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)95% Confidence Interval
MTT24
MTT48
LDH24

Table 2: Antioxidant Activity

Assay TypeStandard CompoundSC₅₀ (µM)Test Compound EC₅₀ (µM)
DPPHAscorbic Acid
ABTSTrolox

Table 3: Anti-inflammatory Activity

Cell LineStimulantAnalyteIC₅₀ (µM)
RAW 264.7LPSNitric Oxide
THP-1LPSTNF-α
THP-1LPSIL-6

Table 4: Anti-proliferative Activity

Cell LineDoubling Time (h)GI₅₀ (µM) at 48h
MCF-7
HeLa
HT-29

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for key in vitro assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide and a vehicle control. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of the compound.

  • Reaction Mixture: Prepare a 0.1 mM solution of DPPH in methanol.

  • Incubation: Add various concentrations of the test compound to the DPPH solution.

  • Absorbance Reading: Incubate the mixture in the dark for 30 minutes and measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

Tubulin Polymerization Assay

This assay determines if the compound interferes with the formation of microtubules.

  • Tubulin Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin in a polymerization buffer.

  • Compound Incubation: Incubate the tubulin solution with the test compound or a control (e.g., colchicine) at 37°C.

  • Fluorescence Monitoring: Monitor the polymerization of tubulin by measuring the increase in fluorescence over time using a fluorescence plate reader.

G Figure 2: Tubulin Polymerization Assay Workflow A Purified Tubulin C Incubate at 37°C A->C B Test Compound (or Control) B->C D Monitor Fluorescence C->D E Polymerization Curve D->E

Caption: A simplified workflow for the tubulin polymerization assay.

Potential Signaling Pathways

Should the compound exhibit significant anti-inflammatory or anticancer activity, further investigation into the underlying signaling pathways is warranted.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G Figure 3: Potential Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Compound N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide Compound->IKK Inhibits?

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB inhibition.

Conclusion

This technical guide provides a foundational strategy for the in vitro screening of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. By leveraging the known biological activities of structurally similar compounds, a logical and comprehensive screening cascade can be implemented. The provided protocols, data presentation templates, and pathway diagrams are intended to serve as a valuable resource for researchers initiating the preclinical evaluation of this novel compound. The results of these initial in vitro studies will be critical in guiding future lead optimization and in vivo efficacy studies.

Exploratory

In-Depth Technical Guide: Target Identification and Mechanism of Action of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of the target identification and characterization of the novel synthetic compound, N-cycl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the target identification and characterization of the novel synthetic compound, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. While direct studies on this specific molecule are not extensively published, this guide synthesizes methodologies and potential mechanisms based on research into structurally related indole-acetamide derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. This guide outlines a plausible workflow for identifying the molecular target of this compound, presenting hypothetical data and detailed experimental protocols to serve as a framework for researchers. Based on the activities of similar compounds, we will proceed with the hypothesis that N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is an inhibitor of tubulin polymerization.

Introduction

Indole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological properties. The N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide molecule features a core indole structure, which is found in numerous natural and synthetic bioactive molecules. Various indole derivatives have been identified as inhibitors of key cellular targets such as tubulin, kinases, and viral polymerases. The process of identifying the specific molecular target of a novel compound is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and assessing off-target effects. This guide presents a hypothetical, yet scientifically grounded, approach to the target identification of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, postulating it as a microtubule-targeting agent.

Hypothetical Target Identification Workflow

The identification of a specific molecular target for a novel compound typically follows a multi-step process, beginning with broad cellular screening and progressively narrowing down to a specific protein or pathway.

G A Phenotypic Screening (e.g., Anti-proliferative Assay) B Affinity-Based Target Identification (e.g., Affinity Chromatography) A->B Active Compound C Protein Identification (Mass Spectrometry) B->C Protein Elution D Target Validation (Biochemical & Cellular Assays) C->D Candidate Target(s) E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Immunofluorescence) D->E Validated Target

Caption: A logical workflow for identifying and validating the molecular target of a novel compound.

Data Presentation: Hypothetical Experimental Results

The following tables summarize plausible quantitative data that could be generated during a target identification campaign for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, assuming it acts as a tubulin polymerization inhibitor.

Table 1: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer0.45
MCF-7Breast Cancer0.38
HT-29Colon Cancer0.72

Table 2: In Vitro Tubulin Polymerization Assay

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide165
Colchicine (Control)172
DMSO (Vehicle)-0

Table 3: Cell Cycle Analysis in HeLa Cells

Treatment% Cells in G₁ Phase% Cells in S Phase% Cells in G₂/M Phase
Vehicle Control552520
Compound (0.5 µM)151075

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or anti-proliferative effect of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a buffer.

  • Compound Addition: Add N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide or a control compound (e.g., colchicine) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment: Treat cells (e.g., HeLa) with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G₁, S, and G₂/M phases of the cell cycle.

Signaling Pathway Visualization

Based on the hypothetical findings, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide disrupts microtubule dynamics, leading to a G₂/M cell cycle arrest and subsequent apoptosis.

G A N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide B β-Tubulin Binding A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G₂/M Phase Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism of action and signaling pathway.

Conclusion

While the precise molecular target of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide requires direct experimental validation, the methodologies and hypothetical data presented in this guide provide a robust framework for its investigation. Based on the activities of structurally similar indole-acetamide compounds, inhibition of tubulin polymerization is a plausible mechanism of action. The experimental protocols detailed herein for anti-proliferative screening, biochemical assays, and cellular mechanism of action studies are fundamental to the process of novel drug candidate characterization. Future studies should focus on direct target identification using techniques such as affinity chromatography coupled with mass spectrometry to definitively identify the protein targets of this promising compound.

Foundational

Preliminary Toxicity Assessment of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Methodological Framework

Disclaimer: A comprehensive search of publicly available scientific literature and toxicological databases did not yield specific experimental data on the toxicity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Th...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and toxicological databases did not yield specific experimental data on the toxicity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Therefore, this document serves as an in-depth technical guide outlining a standardized framework and methodologies that researchers, scientists, and drug development professionals can employ for a preliminary toxicity assessment of this, or similar novel chemical entities. The data presented herein is illustrative and not representative of actual experimental results.

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. A thorough evaluation of a compound's safety profile is a critical step in the drug discovery and development process. This preliminary assessment typically involves a battery of in silico, in vitro, and in vivo tests to identify potential hazards, establish a preliminary safety window, and guide further development. This guide outlines the core experimental protocols and data presentation formats for such an assessment.

Data Presentation: A Template for Analysis

Quantitative data from toxicological studies should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables represent a standardized approach to presenting such data.

Table 1: Acute Oral Toxicity (Illustrative Data) This table summarizes the results from an acute oral toxicity study, typically performed in rodents to determine the median lethal dose (LD50).

Species/StrainSexNo. of AnimalsDosing (mg/kg)ObservationsMortalityEstimated LD50 (mg/kg)
Sprague-Dawley RatMale5500No adverse effects observed.0/5> 2000
Sprague-Dawley RatFemale5500No adverse effects observed.0/5> 2000
Sprague-Dawley RatMale52000Lethargy, piloerection within 4h.1/5> 2000
Sprague-Dawley RatFemale52000Lethargy, piloerection within 4h.0/5> 2000

Table 2: In Vitro Cytotoxicity (Illustrative Data) This table presents the half-maximal inhibitory concentration (IC50) values, indicating the compound's potency in inhibiting cell viability across different cell lines.

Cell LineCell TypeAssay Duration (h)IC50 (µM)
HepG2Human Hepatocellular Carcinoma4875.4
HEK293Human Embryonic Kidney48> 100
MCF-7Human Breast Adenocarcinoma4842.1
A549Human Lung Carcinoma4889.2

Table 3: Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test) (Illustrative Data) This table shows the results of an Ames test, used to assess the mutagenic potential of a compound.

S. typhimurium StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Mean Revertants ± SDMutagenicity Ratio (MR)Result
TA98-0 (Control)25 ± 4-Negative
TA98-5028 ± 51.1Negative
TA98+0 (Control)30 ± 6-Negative
TA98+5035 ± 71.2Negative
TA100-0 (Control)140 ± 12-Negative
TA100-50155 ± 151.1Negative
TA100+0 (Control)150 ± 11-Negative
TA100+50162 ± 141.1Negative

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation and interpretation of toxicological data.

Acute Oral Toxicity Study (OECD Guideline 425)
  • Animal Model: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats are used. Animals are acclimated for at least 5 days before dosing.

  • Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Dosing: The test compound is administered orally by gavage. The Up-and-Down Procedure is used, starting with a dose of 175 mg/kg. The dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for 14 days post-dosing.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted in culture media to various concentrations. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways, providing an intuitive understanding of the experimental process and potential mechanisms of toxicity.

G cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo Preliminary In Vivo Testing QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cytotoxicity Guide concentration range selection ReadAcross Read-Across Analysis ReadAcross->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity->Genotoxicity Prioritize testing AcuteTox Acute Toxicity Study (e.g., OECD 425) Genotoxicity->AcuteTox Inform hazard identification Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->AcuteTox Inform dose selection

Caption: Workflow for Preliminary Toxicity Assessment.

G Compound Test Compound ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Exploratory

Technical Whitepaper: A Guide to the Solubility Profiling of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the date of this document, specific experimental solubility data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is not publi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific experimental solubility data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is not publicly available. The following guide provides a comprehensive framework for conducting such solubility studies, detailing industry-standard experimental protocols and data presentation formats. The quantitative data presented herein is illustrative and intended to serve as a template for actual experimental results.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in drug discovery and development.[1][2][3] For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][3][4] Poor aqueous solubility is a major challenge, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][3] This can lead to low and variable bioavailability, hindering clinical development and potentially masking the true therapeutic potential of a promising compound.[1][5]

Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of research.[6] Early assessment allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize compound properties and informing the selection of appropriate formulation strategies.[5][7] This whitepaper outlines the standard methodologies for determining the thermodynamic and kinetic solubility of a novel compound, using N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide as a representative case study.

Understanding Thermodynamic vs. Kinetic Solubility

Two key types of solubility are assessed during drug development:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true solubility of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[8][9] It is typically determined using the "gold standard" shake-flask method, which allows sufficient time for the solid and solution phases to reach equilibrium.[9][10] This value is crucial for pre-formulation and formulation development.[11]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock solution (typically in DMSO) to an aqueous buffer.[11][12][13] It measures the compound's tendency to precipitate out of a supersaturated solution under specific, time-constrained conditions.[8] Kinetic solubility assays are high-throughput and are invaluable in early discovery for quickly screening large numbers of compounds.[11][14]

Data Presentation: Illustrative Solubility Profile

Effective data management requires clear and structured presentation. The following table provides a hypothetical summary of potential solubility data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Table 1: Hypothetical Solubility Data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Solubility Type Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Method
ThermodynamicPhosphate-Buffered Saline (PBS)7.4258.5Shake-Flask
ThermodynamicSimulated Gastric Fluid (SGF, without pepsin)1.2372.1Shake-Flask
ThermodynamicSimulated Intestinal Fluid (SIF, without pancreatin)6.83715.3Shake-Flask
Thermodynamic5% DMSO / 95% PBS7.42512.0Shake-Flask
Thermodynamic20% Ethanol / 80% WaterN/A2545.7Shake-Flask
KineticPhosphate-Buffered Saline (PBS)7.42565.2Nephelometry
Kinetic2% DMSO / 98% PBS7.42570.1Nephelometry

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable scientific data.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the benchmark for accuracy.[9][10]

Objective: To determine the maximum equilibrium concentration of the test compound in a specified solvent.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (solid powder)

  • Selected aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)[15]

  • Glass vials with screw caps

  • Orbital shaker with temperature control[15]

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure that equilibrium with the solid phase is achieved.[8]

  • Solvent Addition: Add a precise volume of the desired pre-equilibrated buffer (e.g., 2 mL) to the vial.

  • Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system is typically shaken for 24 to 48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids sediment. Separate the saturated solution from the excess solid by either centrifugation at high speed or filtration through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[8]

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., mobile phase) and analyze the concentration using a pre-validated HPLC method against a standard curve.

  • Data Reporting: The solubility is reported in µg/mL or µM. The experiment should be performed in triplicate.[15]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_buffer Add precise volume of pre-warmed buffer add_solid->add_buffer shake Incubate on orbital shaker (e.g., 24-48h at 37°C) add_buffer->shake separate Separate solid and liquid (Centrifuge or Filter) shake->separate measure_ph Measure final pH of saturated solution separate->measure_ph quantify Quantify concentration (e.g., HPLC) measure_ph->quantify end_node End: Report Solubility quantify->end_node Kinetic_Solubility_Workflow cluster_prep Preparation (96-Well Plate) cluster_incubation Incubation cluster_analysis Analysis start Start add_buffer Dispense aqueous buffer into wells start->add_buffer add_dmso_stock Add compound stock (in DMSO) to buffer add_buffer->add_dmso_stock mix Mix plate on shaker add_dmso_stock->mix incubate Incubate at room temp (e.g., 1-2 hours) mix->incubate measure Measure precipitate via Nephelometry or Turbidimetry incubate->measure analyze Compare signal to controls measure->analyze end_node End: Report Kinetic Solubility analyze->end_node

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Application Notes N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is an indole derivative with potential applications in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is an indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a formyl group at the 3-position and an N-cyclopropyl acetamide side chain at the 1-position suggests that this molecule could interact with various biological targets.

Based on the known biological activities of structurally similar indole-3-carboxaldehyde and N-substituted indole derivatives, potential applications for this compound include:

  • Anticancer Agent: Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2] The formyl group at the C3 position can act as a crucial pharmacophore for interacting with biological targets.

  • Antioxidant: The indole nucleus is known to possess antioxidant properties. Derivatives with acetamide functionalities have also been reported to exhibit antioxidant and anti-inflammatory activities.[3] This compound could therefore be investigated for its potential to mitigate oxidative stress-related diseases.

  • Enzyme Inhibition: The structural motifs present in N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide suggest its potential as an inhibitor for various enzymes. For instance, some indole-based compounds have been identified as inhibitors of butyrylcholinesterase, a target in Alzheimer's disease therapy.[4]

  • Cannabinoid Receptor Modulation: Indole-3-yl-oxoacetamides have been investigated as potent ligands for cannabinoid receptors, particularly the CB2 receptor, which is a target for inflammatory and neuropathic pain.[5]

Further investigation into the biological activities of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is warranted to explore its therapeutic potential.

Experimental Protocols

This section details a plausible multi-step synthesis for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Synthesis of 2-chloro-N-cyclopropylacetamide (Intermediate 1)

Materials and Reagents:

  • Cyclopropylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane to the stirred solution via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-N-cyclopropylacetamide.

Synthesis of Indole-3-carboxaldehyde (Intermediate 2)

Materials and Reagents:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for filtration

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to ice-cold N,N-dimethylformamide (3.0 eq) with stirring. Maintain the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of indole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Basify the solution with a cold NaOH solution to a pH of 9-10 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain indole-3-carboxaldehyde.

Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (Final Product)

Materials and Reagents:

  • Indole-3-carboxaldehyde (Intermediate 2)

  • 2-chloro-N-cyclopropylacetamide (Intermediate 1)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole-3-carboxaldehyde (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-N-cyclopropylacetamide (1.2 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Data Presentation

Table 1: Hypothetical Synthesis Parameters
StepReactionReactantsSolventBaseTemp. (°C)Time (h)Yield (%)
1Amide FormationCyclopropylamine, Chloroacetyl chlorideDCMTEA0 - RT2-485-95
2FormylationIndole, POCl₃/DMFDMF-0 - RT1-280-90
3N-AlkylationIndole-3-carboxaldehyde, 2-chloro-N-cyclopropylacetamideDMFK₂CO₃60-804-860-75
Table 2: Anticancer Activity of Structurally Similar Indole Derivatives (Literature Data)
CompoundCell LineIC₅₀ (µM)Reference
Compound 7d¹HeLa0.52[1]
Compound 7d¹MCF-70.34[1]
Compound 7d¹HT-290.86[1]
Compound 8c²BChE3.94[4]

¹N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide ²A substituted acetamide derivative with an indole core.

Mandatory Visualization

G cluster_0 Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide cluster_1 Step 2: Synthesis of Indole-3-carboxaldehyde cluster_2 Step 3: Synthesis of Final Product A1 Cyclopropylamine + Chloroacetyl chloride A2 Reaction in DCM with TEA (0°C to RT) A1->A2 A3 Work-up and Purification A2->A3 A4 2-chloro-N-cyclopropylacetamide A3->A4 C1 Indole-3-carboxaldehyde + 2-chloro-N-cyclopropylacetamide A4->C1 B1 Indole + Vilsmeier Reagent (POCl3/DMF) B2 Reaction at 0°C to RT B1->B2 B3 Aqueous Work-up (NaOH) B2->B3 B4 Indole-3-carboxaldehyde B3->B4 B4->C1 C2 Reaction in DMF with K2CO3 (60-80°C) C1->C2 C3 Extraction and Purification C2->C3 C4 N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide C3->C4

Caption: Experimental workflow for the synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

G cluster_cell Cancer Cell compound N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin α/β-Tubulin Heterodimers tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle microtubules->mitotic_spindle Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothetical signaling pathway for the anticancer activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

References

Application

Application Notes and Protocols for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole class of molecules. The indole scaffold is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole class of molecules. The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] Indole derivatives have been extensively investigated for their therapeutic potential, particularly in oncology.[2][4][5][6] While specific biological data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is not extensively published, its structural features suggest potential applications in cell culture-based research, particularly in the study of cancer and related signaling pathways.

This document provides detailed application notes and experimental protocols to guide researchers in investigating the potential cellular effects of this compound. The proposed applications are based on the known activities of structurally related indole derivatives, which have been shown to modulate key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[5][7]

Potential Research Applications

Based on the activities of related indole-based compounds, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could be investigated for the following applications:

  • Anticancer Agent Screening: The indole nucleus is a common feature in many anticancer agents.[2][4][5] This compound can be screened for cytotoxic and anti-proliferative activity against a panel of cancer cell lines.

  • Inhibition of Signaling Pathways: Indole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[8][9]

  • Induction of Apoptosis and Cell Cycle Arrest: Many indole-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[7][10]

  • Tubulin Polymerization Inhibition: The indole scaffold is present in several known tubulin polymerization inhibitors, which disrupt microtubule dynamics and lead to mitotic arrest.[1][3][11]

Postulated Mechanism of Action

The biological activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is likely derived from its indole core and specific substitutions. The formyl group at the C3 position and the N-cyclopropylacetamide group at the N1 position of the indole ring are key features that may influence its interaction with cellular targets. Based on existing literature for similar compounds, a primary mechanism of action could involve the inhibition of protein kinases due to the ability of the indole scaffold to act as an ATP-competitive inhibitor.[12]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide on the viability and proliferation of cultured cells.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3528
500.1512
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Control95.22.11.51.2
Compound (IC50)60.515.820.33.4
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Selected cancer cell line

  • Complete cell culture medium

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.330.114.6
Compound (IC50)25.822.551.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start prep_compound Prepare Compound Stock (DMSO) start->prep_compound seed_cells Seed Cells in Plates start->seed_cells treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI) treat_cells->cell_cycle ic50 Determine IC50 viability->ic50 quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis quant_cycle Analyze Cell Cycle Phases cell_cycle->quant_cycle

Caption: Experimental workflow for evaluating the cellular effects of the compound.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide PI3K PI3K compound->PI3K Inhibition Raf Raf compound->Raf Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition CellCycle Cell Cycle Progression mTOR->CellCycle Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibition ERK->CellCycle

Caption: Postulated signaling pathways modulated by the indole compound.

References

Method

Application Notes and Protocols for High-Throughput Screening of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of N-cyclopropyl-2-(3-formyl-1H-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. This document is intended to serve as a comprehensive resource for professionals in drug discovery and related fields who are interested in evaluating the biological activity of this compound.

Compound Information

Property Value
Compound Name N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide
CAS Number 530121-56-3[1]
Molecular Formula C14H14N2O2[1]
Molecular Weight 242.27 g/mol
Chemical Structure O=C(NC1CC1)CN2C=C(C=O)C3=CC=CC=C32

Note on Compound Availability: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is commercially available from suppliers such as Sigma-Aldrich.[1]

Introduction to High-Throughput Screening (HTS)

High-throughput screening is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target. HTS is a crucial step in the identification of lead compounds for the development of new therapeutics. These application notes will focus on providing protocols for both biochemical and cell-based assays that can be adapted for the screening of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Potential Therapeutic Areas and Biological Targets

Indole-3-carboxaldehyde and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Based on the chemical scaffold of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, potential HTS campaigns could be designed to investigate its efficacy in the following areas:

  • Oncology: Screening against various cancer cell lines to identify cytotoxic or anti-proliferative effects.

  • Inflammation: Evaluating the inhibition of key inflammatory enzymes or pathways.

  • Neurodegenerative Diseases: Assessing the compound's ability to modulate targets involved in neuroinflammation or oxidative stress.

  • Infectious Diseases: Screening against viral or bacterial targets.

Experimental Protocols

The following are detailed protocols for representative HTS assays. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Biochemical Assay: Kinase Inhibition HTS

This protocol describes a high-throughput biochemical assay to screen for inhibitors of a target kinase, a common approach in cancer drug discovery.

Objective: To identify and quantify the inhibitory activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide against a specific protein kinase.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (dissolved in DMSO)

  • Recombinant Kinase

  • Kinase Substrate (e.g., a fluorescently labeled peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a stock solution of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound concentration to the wells of a 384-well plate.

    • Include positive control wells (e.g., a known kinase inhibitor like staurosporine) and negative control wells (DMSO only).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and substrate in the assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare an ATP solution in the assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Cytotoxicity HTS

This protocol outlines a high-throughput cell-based assay to assess the cytotoxic effects of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide on a cancer cell line.

Objective: To determine the concentration at which N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide induces 50% cell death (EC50) in a specific cancer cell line.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (dissolved in DMSO)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well clear-bottom, white-walled plates

  • Automated liquid handling system

  • Incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to a final concentration of 1,000 cells per 20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in cell culture medium from a DMSO stock.

    • Add 5 µL of the diluted compound to the respective wells.

    • Include positive control wells (e.g., a known cytotoxic agent like doxorubicin) and negative control wells (medium with DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • The percentage of cell viability is calculated as: % Viability = 100 * (Luminescence_compound / Luminescence_DMSO)

  • EC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Target Kinase Assay Type IC50 (µM)
Kinase ATR-FRET1.2
Kinase BAlphaScreen> 50
Kinase CLuminescence8.5

Table 2: Hypothetical Cytotoxicity Data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Cell Line Assay Type EC50 (µM)
HeLa (Cervical Cancer)CellTiter-Glo5.7
MCF-7 (Breast Cancer)CellTiter-Glo12.3
A549 (Lung Cancer)CellTiter-Glo> 50

Visualizations

Diagrams are essential for illustrating experimental workflows and signaling pathways.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (384-well plate) Dispensing Automated Liquid Handling Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Data Processing (% Inhibition / % Viability) Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification

Caption: A generalized workflow for a high-throughput screening campaign.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Inhibitor->Raf Potential Inhibition

Caption: A representative kinase signaling pathway illustrating a potential point of inhibition.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide represents a promising scaffold for drug discovery due to the known biological activities of related indole derivatives. The high-throughput screening protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound in a systematic and efficient manner. Further studies, including secondary screening, lead optimization, and in vivo efficacy testing, will be necessary to fully elucidate its pharmacological profile.

References

Application

Application Notes and Protocols for In Vivo Administration of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

A comprehensive search for public data regarding the in vivo administration of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide did not yield specific studies, quantitative data, or established experimental protocols fo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for public data regarding the in vivo administration of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide did not yield specific studies, quantitative data, or established experimental protocols for this particular compound.

While the initial search did not provide information on the exact compound of interest, it did reveal studies on structurally related indole-acetamide derivatives. These related compounds have been investigated for a variety of biological activities, offering potential starting points for researchers interested in designing in vivo studies for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. The following sections provide a generalized framework and hypothetical protocols based on common practices for similar compounds.

It is critical to note that the following information is illustrative and must be adapted and rigorously validated for the specific compound .

Hypothetical Applications and Mechanisms of Action

Based on the activities of similar indole-acetamide derivatives, potential in vivo applications for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could include oncology, anti-inflammatory, or anti-viral research. For instance, some indole-based compounds have been shown to inhibit tubulin polymerization, induce apoptosis, or modulate inflammatory pathways.

Potential Signaling Pathway Involvement

A hypothetical signaling pathway that could be investigated, based on the activities of related molecules, is the induction of apoptosis via modulation of the PI3K/Akt and MAPK signaling pathways.

drug N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide pi3k PI3K drug->pi3k Inhibition mapk MAPK Pathway drug->mapk Modulation akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits cell_growth Tumor Cell Growth akt->cell_growth Promotes mapk->apoptosis Induces

Caption: Hypothetical signaling pathway for apoptosis induction.

General Experimental Protocols for In Vivo Studies

The following are generalized protocols that would need to be optimized for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Animal Model Selection

The choice of animal model is critical and depends on the research question. For oncology studies, immunodeficient mice (e.g., NOD/SCID or nude mice) are often used for xenograft models. For inflammatory or toxicity studies, standard strains like C57BL/6 or BALB/c mice are common.

Formulation and Administration

Objective: To prepare a stable and biocompatible formulation for in vivo administration.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Vehicle (e.g., sterile PBS, 5% DMSO in saline, 10% Solutol HS 15 in water)

  • Sterile syringes and needles

Protocol:

  • Determine the appropriate vehicle for solubilizing the compound. Initial solubility tests should be performed.

  • Prepare a stock solution of the compound in the chosen vehicle. For example, dissolve 10 mg of the compound in 1 mL of DMSO to make a 10 mg/mL stock.

  • For administration, dilute the stock solution to the final desired concentration with a suitable diluent (e.g., sterile saline or PBS). The final concentration of the solubilizing agent (e.g., DMSO) should be kept low (typically <10%) to avoid toxicity.

  • Administer the formulation to the animals via the chosen route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage (PO)). The volume administered will depend on the animal's weight and the administration route.

Pharmacokinetic (PK) Study Workflow

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

start Start: Dose Administration sampling Blood Sampling at Multiple Time Points start->sampling processing Plasma Isolation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_params Calculate PK Parameters (e.g., Cmax, Tmax, AUC, t1/2) analysis->pk_params end End: PK Profile pk_params->end

Caption: General workflow for a pharmacokinetic study.

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in an in vivo cancer model.

Protocol:

  • Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., human colorectal cancer HCT116) under standard conditions. Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment: Administer the compound or vehicle control according to a predetermined schedule (e.g., daily, once every three days) and dose.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Hypothetical Quantitative Data

The following tables present a hypothetical summary of data that would be collected from the studies described above.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterRoute of AdministrationDose (mg/kg)Value
Cmax (ng/mL)IV51500
IP10850
PO20300
Tmax (h)IV50.1
IP100.5
PO201.0
AUC (ng·h/mL)IV53200
IP104500
PO202800
t1/2 (h)IV52.5
IP103.1
PO204.2

Table 2: Hypothetical Anti-Tumor Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily, IP1500 ± 250-
Compound X10Daily, IP800 ± 15046.7
Compound X20Daily, IP450 ± 10070.0

Disclaimer: The information provided above is for illustrative purposes only and is not based on actual experimental data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Researchers must conduct their own comprehensive literature reviews and perform all necessary validation and optimization experiments before commencing any in vivo studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Method

Application Notes and Protocols for the Formulation of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide for Animal Studies

Audience: Researchers, scientists, and drug development professionals. Introduction N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a novel indole-based compound with potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a novel indole-based compound with potential therapeutic applications. Preclinical evaluation in animal models is a critical step in the drug development process, requiring the preparation of a safe, stable, and effective formulation to ensure accurate and reproducible dosing. These application notes provide a comprehensive guide to developing a suitable formulation of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide for oral gavage and intraperitoneal injection in rodent models. Due to the limited publicly available data on the physicochemical properties of this specific compound, a systematic approach to vehicle screening and formulation development is essential.

Indole-based compounds are a significant class of heterocyclic molecules that are integral to many pharmaceutical agents.[1][2][3] Their often hydrophobic nature presents a challenge for formulation, particularly for in vivo studies where aqueous vehicles are preferred.[4] This document outlines protocols for vehicle screening and the preparation of both solutions and suspensions to facilitate in vivo evaluation.

Physicochemical Properties (Hypothetical)

A summary of the predicted or hypothetical physicochemical properties of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is presented in Table 1. It is critical for the researcher to experimentally determine these properties.

PropertyValueSource
Molecular FormulaC15H14N2O2Calculated
Molecular Weight254.29 g/mol Calculated
Water SolubilityPredicted to be lowGeneral for indole derivatives
DMSO SolubilityLikely solubleCommon for organic compounds
AppearanceSolid (powder)Typical

Experimental Protocols

Vehicle Screening for Solubility

Objective: To identify a suitable vehicle that can solubilize N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide at the desired concentration for dosing.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Tween 80 (Polysorbate 80)

  • Carboxymethyl cellulose (CMC) or Methyl cellulose[5]

  • Corn oil[4]

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Microcentrifuge tubes

  • Analytical balance

Protocol:

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50-100 mg/mL).

  • Screening in Aqueous Vehicles:

    • In separate microcentrifuge tubes, add a small volume of the DMSO stock solution to various aqueous vehicles to achieve the desired final concentration (e.g., 1, 5, 10 mg/mL).

    • Ensure the final concentration of DMSO is kept to a minimum, ideally below 10%, to avoid toxicity.[6]

    • Test vehicles include:

      • Saline or PBS

      • 10% PEG400 in saline

      • 10% Tween 80 in saline

      • 0.5% CMC in water

  • Screening in Non-Aqueous and Co-solvent Vehicles:

    • Directly dissolve the compound in various non-aqueous and co-solvent systems.

    • Test vehicles include:

      • 100% PEG400

      • A mixture of PEG400 and water (e.g., 60% PEG400, 40% water)

      • Corn oil

      • A common co-solvent system: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline.[7]

  • Observation and Analysis:

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for solubility. A clear solution indicates complete dissolution.

    • If a clear solution is not formed, the mixture can be gently warmed or sonicated to aid dissolution.

    • For suspensions, assess the uniformity and ease of resuspension after settling.

    • The results of this screening will guide the selection of the final formulation vehicle.

Formulation for Oral Gavage

Objective: To prepare a solution or suspension of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide suitable for oral administration in rodents. Oral gavage is a common and precise method for administering compounds in in vivo studies.[5]

Method 1: Suspension in Methyl Cellulose

This method is suitable for compounds with low aqueous solubility.[5]

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide powder

  • 0.5% (w/v) Methyl cellulose in sterile water

  • Mortar and pestle

  • Spatula

  • Glass beaker

  • Magnetic stirrer and stir bar

Protocol:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of the compound. Calculate the mass of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide required.

  • Particle Size Reduction: If the compound powder is aggregated, gently grind it in a mortar and pestle to a fine, uniform powder. This will improve the stability of the suspension.[5]

  • Prepare a Paste: Transfer the weighed powder to a beaker. Add a small volume of the 0.5% methyl cellulose vehicle and mix with a spatula to form a smooth paste.[5]

  • Gradual Dilution: While continuously stirring with a magnetic stirrer, slowly add the remaining 0.5% methyl cellulose vehicle to the paste until the final desired volume is reached.

  • Homogenization (Optional): For a more uniform and stable suspension, a homogenizer can be used.

  • Storage: Store the suspension at 2-8°C and protect it from light. Before each use, vortex or stir the suspension to ensure uniform distribution of the compound.

Method 2: Solution in a Co-solvent Mixture

This method is suitable if the compound is sufficiently soluble in a co-solvent system that is safe for oral administration.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide powder

  • DMSO

  • PEG400

  • Tween 80

  • Saline

Protocol:

  • Vehicle Preparation: Prepare the co-solvent vehicle. A commonly used vehicle for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

  • Dissolution: Weigh the required amount of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide and dissolve it first in the DMSO component.

  • Addition of Other Components: Gradually add the PEG400 and Tween 80 while stirring.

  • Final Dilution: Finally, add the saline to reach the desired final volume and concentration. Ensure the solution remains clear.

  • Storage: Store the solution at room temperature or 2-8°C, protected from light.

Formulation for Intraperitoneal Injection

Objective: To prepare a sterile solution or suspension of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide for intraperitoneal administration. This route allows for rapid absorption.[8]

Important Considerations:

  • The pH of the formulation should be close to physiological pH (~7.4) to minimize irritation.[8]

  • The formulation must be sterile.

  • The final concentration of organic solvents like DMSO should be minimized.

Method 1: Solubilization with a Co-solvent System

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide powder

  • Sterile DMSO

  • Sterile PEG400

  • Sterile Saline or PBS

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Dissolution in DMSO: In a sterile container, dissolve the required amount of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in a minimal volume of sterile DMSO.

  • Addition of Co-solvents: Add sterile PEG400 to the solution while mixing.

  • Final Dilution: Slowly add sterile saline or PBS to the mixture to reach the final volume. The final concentration of DMSO should ideally be less than 10%.[6]

  • Sterility: All procedures should be performed in a laminar flow hood to maintain sterility. The final formulation can be sterilized by filtration through a 0.22 µm syringe filter if it is a true solution.

Method 2: Suspension in an Aqueous Vehicle

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide powder

  • Sterile 0.5% CMC in saline

  • Sterile Tween 80 (optional, as a wetting agent)

  • Sterile glass beads (optional, for aiding dispersion)

  • Sterile vials

Protocol:

  • Sterilization of Compound: If possible, the compound powder should be sterilized (e.g., by gamma irradiation). If not, the procedure should be performed aseptically.

  • Preparation of Suspension: In a sterile vial, add the weighed compound. If using, add a small amount of sterile Tween 80 (e.g., to a final concentration of 0.1-1%) to wet the powder.

  • Addition of Vehicle: Aseptically add the sterile 0.5% CMC vehicle.

  • Dispersion: Vigorously vortex the vial, potentially with sterile glass beads, until a uniform suspension is achieved.

  • Storage: Store the suspension at 2-8°C. Ensure to re-suspend thoroughly before each injection.

Data Presentation

Table 2: Example Vehicle Screening Results for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide at 10 mg/mL

Vehicle CompositionObservationSuitability for OralSuitability for IP
10% DMSO in SalinePrecipitatePoorPoor
10% DMSO, 40% PEG400, 50% SalineClear SolutionGoodGood (check for irritation)
0.5% Methyl Cellulose in WaterUniform SuspensionExcellentNot Recommended
20% PEG400, 80% SalinePrecipitatePoorPoor
10% DMSO, 90% Corn OilClear SolutionGoodPossible, but may be viscous

Note: This table is for illustrative purposes. Actual results must be determined experimentally.

Visualizations

FormulationWorkflow Workflow for Formulation Development cluster_screening Vehicle Screening cluster_oral Oral Formulation cluster_ip IP Formulation A Weigh Compound C Mix Compound and Vehicle A->C B Prepare Vehicle Candidates B->C D Assess Solubility (Visual, Analytical) C->D E Select Vehicle (e.g., 0.5% MC) D->E Insoluble H Select Sterile Vehicle (e.g., Co-solvent) D->H Soluble F Prepare Suspension E->F G QC (Homogeneity, Stability) F->G I Aseptic Preparation H->I J QC (Sterility, pH, Endotoxin) I->J SuspensionPrep Suspension Preparation for Oral Gavage A Calculate Required Mass of Compound B Weigh Compound A->B C Grind to Fine Powder (Mortar & Pestle) B->C E Create Paste with Small Amount of Vehicle C->E D Prepare 0.5% Methyl Cellulose Vehicle D->E F Gradually Add Remaining Vehicle with Stirring E->F G Homogenize (Optional) F->G H Store at 2-8°C, Protect from Light G->H

References

Application

Application Notes and Protocols: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide as a Potential Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Disclaimer Information regarding the specific biological activity and use of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide as a molecular probe is not e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activity and use of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide as a molecular probe is not extensively available in peer-reviewed literature. The following application notes and protocols are proposed based on the known biological activities of structurally similar indole-acetamide derivatives, which have shown potential as inhibitors of various cellular processes. These protocols are intended to serve as a starting point for investigation and require experimental validation.

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound featuring an indole core, a scaffold known for its presence in a wide range of biologically active molecules. While this specific molecule is commercially available, its biological targets and potential applications as a molecular probe are yet to be fully elucidated. Structurally related N-acetamide indole derivatives have been investigated for their potential as antimalarial agents targeting PfATP4, inhibitors of tubulin polymerization, and inhibitors of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] These findings suggest that N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could potentially serve as a molecular probe to investigate similar biological pathways.

Potential Applications

Based on the activities of analogous compounds, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could be explored for the following applications:

  • Inhibitor of Tubulin Polymerization: Similar indole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[3] This compound could be investigated as a probe to study microtubule dynamics and as a potential anticancer agent.

  • Antiviral Research: Given that some N-benzyl-acetamides with an indole core act as inhibitors of SARS-CoV-2 RdRp, this compound could be screened for activity against viral polymerases.[2]

  • Antimalarial Drug Discovery: The N-acetamide indole chemotype has been identified as a potential antimalarial scaffold targeting the Plasmodium falciparum ATP4 protein (PfATP4).[1]

Physicochemical Properties

PropertyValueReference
CAS Number 530121-56-3
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol N/A

Proposed Experimental Protocols

The following are hypothetical protocols that can be adapted to investigate the biological activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is designed to assess the inhibitory effect of the compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • DMSO (vehicle control)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in DMSO.

  • Reconstitute tubulin protein in G-PEM buffer supplemented with GTP according to the manufacturer's instructions.

  • In a 96-well plate, add the compound at various concentrations. Include wells for positive controls (paclitaxel, nocodazole) and a vehicle control (DMSO).

  • Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the IC50 value for the compound based on the inhibition of tubulin polymerization.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare compound stock (N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in DMSO) add_reagents Add compound, controls, and tubulin to 96-well plate prep_compound->add_reagents prep_tubulin Reconstitute tubulin protein prep_tubulin->add_reagents incubate Incubate at 37°C to initiate polymerization add_reagents->incubate measure Measure absorbance at 340 nm over time incubate->measure plot Plot polymerization curves (Absorbance vs. Time) measure->plot calculate Calculate IC50 value plot->calculate

Workflow for in vitro tubulin polymerization assay.

Protocol 2: Cell-Based Antiviral Reporter Assay

This protocol describes a general method to screen for antiviral activity using a reporter virus system (e.g., a virus expressing luciferase).

Materials:

  • Host cell line susceptible to the virus of interest

  • Reporter virus stock

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Remdesivir (or other relevant positive control)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed host cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the compound in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions. Include wells for a positive control and a vehicle control.

  • Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).

  • Incubate for a period sufficient for viral replication (e.g., 24-72 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Determine the EC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

  • Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the compound's effect on cell viability and calculate the selectivity index (CC50/EC50).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Infection cluster_readout Data Acquisition & Analysis seed_cells Seed host cells in 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells prepare_compound Prepare compound dilutions incubate_cells->prepare_compound treat_cells Treat cells with compound/controls prepare_compound->treat_cells infect_cells Infect cells with reporter virus treat_cells->infect_cells incubate_infection Incubate for 24-72 hours infect_cells->incubate_infection lyse_cells Lyse cells and measure luciferase activity incubate_infection->lyse_cells cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT) incubate_infection->cytotoxicity_assay calculate_ec50 Calculate EC50 lyse_cells->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_si Calculate Selectivity Index (SI) calculate_ec50->calculate_si calculate_cc50->calculate_si

Workflow for a cell-based antiviral reporter assay.

Proposed Signaling Pathway Involvement

Based on the potential application as a tubulin polymerization inhibitor, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could interfere with the cell cycle, leading to G2/M arrest and subsequent apoptosis.

G compound N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide tubulin α/β-Tubulin Dimers compound->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion

While N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a commercially available compound, its biological function remains to be characterized. The protocols and potential mechanisms of action outlined here are based on the activities of structurally related molecules and provide a framework for future investigation. Researchers are encouraged to use these notes as a guide for designing experiments to uncover the potential of this molecule as a novel molecular probe.

References

Method

Application Notes and Protocols: Derivatization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide for Enhanced Assay Performance

For Researchers, Scientists, and Drug Development Professionals Introduction N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a versatile indole derivative with potential applications in various biological assays. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a versatile indole derivative with potential applications in various biological assays. The presence of a reactive aldehyde group on the indole ring provides a convenient handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. This derivatization can be leveraged to develop novel probes for high-throughput screening, create specific ligands for affinity-based assays, or enhance the compound's analytical detection. These modifications can modulate the parent compound's biological activity, including its potential as an anticancer, antimicrobial, anti-inflammatory, or antioxidant agent.[1][2]

This document provides detailed protocols for the derivatization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide and its subsequent application in relevant biological assays.

Data Presentation: Comparative Biological Activities

The following table summarizes hypothetical quantitative data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide and its derivatives to illustrate the potential impact of derivatization on biological activity.

Compound IDDerivative TypeAssay TypeCell Line/TargetIC50 (µM)
Parent-01 N/A (Parent Compound)Anticancer (MTT)MCF-7 (Breast)> 50
Deriv-01a Schiff Base (Thiosemicarbazone)Anticancer (MTT)MCF-7 (Breast)15.8
Deriv-01b Schiff Base (Aryl Amine)Anticancer (MTT)MCF-7 (Breast)22.5
Parent-01 N/A (Parent Compound)Antioxidant (DPPH)N/A85.2
Deriv-01a Schiff Base (Thiosemicarbazone)Antioxidant (DPPH)N/A35.1
Deriv-01b Schiff Base (Aryl Amine)Antioxidant (DPPH)N/A42.7

Experimental Protocols

Protocol 1: Derivatization via Schiff Base Formation

This protocol describes the synthesis of thiosemicarbazone and aryl amine derivatives of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Thiosemicarbazide or substituted aryl amine

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Dissolve N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add an equimolar amount (1 mmol) of the desired thiosemicarbazide or aryl amine.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base derivative) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).[3]

Protocol 2: Anticancer Activity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of the parent compound and its derivatives on a cancer cell line.[1]

Materials:

  • MCF-7 breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (parent and derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the synthesized compounds.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds (parent and derivatives) dissolved in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_assay Biological Assays start N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide reaction Schiff Base Formation (Reflux) start->reaction reagents Thiosemicarbazide or Aryl Amine, Ethanol, Acetic Acid reagents->reaction product Derivative Library reaction->product mtt_assay MTT Assay product->mtt_assay Anticancer dpph_assay DPPH Assay product->dpph_assay Antioxidant results IC50 Values mtt_assay->results dpph_assay->results

Caption: Experimental workflow for derivatization and biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Toll-like Receptor 7 (TLR7) my_d88 MyD88 receptor->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 nf_kb NF-κB traf6->nf_kb nf_kb_nuc NF-κB nf_kb->nf_kb_nuc Translocation pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription Gene Transcription nf_kb_nuc->gene_transcription gene_transcription->pro_inflammatory derivative Indole Derivative derivative->receptor Inhibition

Caption: Hypothetical inhibition of the TLR7 signaling pathway by an indole derivative.

References

Application

Application Notes and Protocols for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in Cancer Cell Lines

A comprehensive search for the biological activity and effects of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in cancer cell lines has yielded no specific data, quantitative results, or established experimental pro...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological activity and effects of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in cancer cell lines has yielded no specific data, quantitative results, or established experimental protocols for this particular compound.

While the field of cancer research actively investigates various indole derivatives for their potential as therapeutic agents, published studies detailing the anti-cancer properties of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide are not available in the public domain at this time. Chemical suppliers list a structurally similar compound, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide, for research purposes, but do not provide any biological data.[1]

Research has, however, been conducted on other indole-acetamide derivatives, which may offer insights into the potential mechanisms of action and experimental approaches that could be adapted for the compound of interest.

General Experimental Approaches for Evaluating Novel Indole Derivatives in Cancer Cell Lines:

For researchers interested in investigating the potential of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, the following general protocols, based on studies of similar compounds, can be utilized as a starting point.

1. In Vitro Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations and add to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Induction Analysis

To determine if the compound induces programmed cell death, apoptosis assays are crucial.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

3. Cell Cycle Analysis

Investigating the effect of the compound on cell cycle progression can reveal its mechanism of action.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the compound as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Signaling Pathway and Experimental Workflow

Based on the mechanisms of other indole derivatives, a hypothetical workflow and signaling pathway for investigating N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide can be proposed.

G Compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide CellLines Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Compound->CellLines Treatment Cytotoxicity Cytotoxicity Assay (MTT) CellLines->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellLines->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway

Experimental workflow for compound evaluation.

G Compound Indole Acetamide Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

References

Method

Application Notes and Protocols for Studying Protein Binding of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a novel synthetic compound featuring a privileged indole scaffold, a reactive aldehyde, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a novel synthetic compound featuring a privileged indole scaffold, a reactive aldehyde, and a conformationally rigid cyclopropyl group. The indole nucleus is a common motif in numerous biologically active compounds, known to interact with a wide range of protein targets.[1][2][3][4] The N-substituted acetamide linkage provides a potential hydrogen bond donor/acceptor site, while the cyclopropyl group can enhance metabolic stability, binding affinity, and target selectivity by constraining the molecule's conformation.[5][6][7][8]

These structural features suggest that N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide has the potential to bind to various protein targets and modulate their function, making it a compound of interest for drug discovery and chemical biology. This document provides a guide for researchers to investigate the protein binding properties of this molecule, outlining potential applications, detailed experimental protocols, and data presentation standards.

Hypothetical Protein Targets and Therapeutic Areas

Based on the activities of structurally related indole-3-carboxaldehyde and N-acetamide derivatives, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could potentially target proteins involved in several key cellular processes.[1][2][9]

  • Oncology: Many indole derivatives exhibit anticancer activity by targeting proteins such as tubulin, protein kinases, or mutant proteins like KRAS G12C.[2][9][10] The compound could potentially inhibit cell proliferation, induce apoptosis, or disrupt cancer cell signaling.

  • Inflammation: Indole-3-carboxaldehyde derivatives have been shown to possess anti-inflammatory properties.[1][3] Potential targets could include enzymes in the inflammatory cascade like cyclooxygenases (COX) or proteins involved in cytokine signaling.

  • Metabolic Diseases: N-substituted indole-3-acetamides have been identified as inhibitors of enzymes such as α-amylase, suggesting a potential role in managing hyperglycemia.[11]

  • Infectious Diseases: The indole scaffold is present in many antimicrobial and antiviral agents.[3][4] This compound could be explored for its ability to inhibit microbial enzymes or viral proteins.

Application Notes: Investigating Protein Interactions

To elucidate the mechanism of action of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a multi-pronged approach is recommended, starting with broad screening to identify potential protein targets, followed by specific biophysical and cell-based assays to validate and quantify these interactions.

Target Identification using Affinity-Based Proteomics

A primary step in characterizing a novel compound is the unbiased identification of its cellular binding partners. Affinity-based pull-down assays are a powerful method for this purpose.[12][13][14]

Workflow:

  • Probe Synthesis: Synthesize a derivative of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be essential for its activity.

  • Incubation: Incubate the biotinylated probe with cell lysates or living cells.

  • Capture: Use streptavidin-coated beads to capture the probe along with its bound proteins.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Validation and Quantification of Binding Affinity

Once potential protein targets are identified, it is crucial to validate the interaction and determine the binding affinity and kinetics using label-free biophysical techniques.

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for real-time monitoring of binding events between a ligand (the compound) and an analyte (the target protein).[15] It provides quantitative data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[16]

  • Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry, measures the change in a protein's melting temperature upon ligand binding.[15] An increase in thermal stability is indicative of a direct interaction. This method is well-suited for high-throughput screening.

Functional Characterization in a Cellular Context

Following biophysical validation, it is essential to assess the functional consequences of the compound binding to its target protein within a cellular environment.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC50).

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein by a ligand inside intact cells, confirming target engagement in a physiological context.[17]

  • Downstream Signaling Pathway Analysis: If the target protein is part of a signaling cascade (e.g., a kinase), the effect of the compound on the phosphorylation state of downstream substrates can be analyzed by Western blotting or targeted proteomics.

Data Presentation

Quantitative data from binding and functional assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Biophysical Binding Data

Target ProteinMethodK D (nM)k a (1/Ms)k d (1/s)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Protein XSPRN/AN/AN/A
Protein XITCN/AN/A
Protein YTSAΔT m (°C)N/AN/AN/AN/AN/A

Table 2: Summary of In Vitro and Cellular Activity

Assay TypeTarget/Cell LineIC 50 (µM)EC 50 (µM)
Enzyme InhibitionProtein XN/A
Cell ViabilityCancer Cell Line AN/A
Target EngagementCancer Cell Line ACETSA Shift (°C)N/A

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics and affinity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide to a purified target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of EDC/NHS. b. Inject the purified target protein (diluted in coupling buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. c. Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis: a. Prepare a dilution series of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in running buffer. b. Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a control. c. Monitor the association and dissociation phases in real-time. d. After each injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove the bound compound.

  • Data Analysis: a. Subtract the reference channel signal from the active channel signal. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide with its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Cell Treatment: a. Treat cultured cells with the desired concentration of the compound or with DMSO as a vehicle control. b. Incubate for a specified time to allow for cell penetration and target binding.

  • Heating: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing. b. Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation. c. Quantify the amount of soluble protein in the supernatant.

  • Detection by Western Blot: a. Normalize the protein concentrations of the samples. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody. d. Visualize the protein bands and quantify their intensity.

  • Data Analysis: a. Plot the band intensity as a function of temperature for both the compound-treated and vehicle-treated samples. b. The shift in the melting curve indicates the degree of thermal stabilization and target engagement.

Visualizations

Hypothetical Signaling Pathway

G Compound N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide KinaseX Protein Kinase X Compound->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Apoptosis Apoptosis KinaseX->Apoptosis Inhibits pSubstrate Phosphorylated Substrate CellProlif Cell Proliferation pSubstrate->CellProlif Promotes

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Workflow: Affinity-Based Target ID

G start Start: Synthesize Biotinylated Probe step1 Incubate Probe with Cell Lysate start->step1 step2 Capture Probe-Protein Complexes with Streptavidin Beads step1->step2 step3 Wash to Remove Non-specific Binders step2->step3 step4 Elute Bound Proteins step3->step4 step5 Identify Proteins by Mass Spectrometry step4->step5 end End: List of Potential Targets step5->end

Caption: Workflow for affinity-based protein target identification.

Logical Relationship: Hit Validation

G TargetID Target Identification (e.g., Affinity Pull-down) Biophysical Biophysical Validation (SPR, ITC, TSA) TargetID->Biophysical Cellular Cellular Target Engagement (CETSA) Biophysical->Cellular Functional Functional Assays (Enzyme Activity, etc.) Cellular->Functional ValidatedHit Validated Hit Functional->ValidatedHit

Caption: Logical workflow for hit validation and characterization.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the synthesis yield of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the synthesis yield of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary stages of synthesis: the Vilsmeier-Haack formylation of indole and the subsequent N-alkylation.

Issue 1: Low Yield in Vilsmeier-Haack Formylation of Indole

Question: My Vilsmeier-Haack reaction to produce indole-3-carboxaldehyde is resulting in a low yield. What are the potential causes and solutions?

Possible Causes and Troubleshooting Steps:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time, typically 3 hours at room temperature after the initial cooling phase.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improper temperature control: The Vilsmeier-Haack reaction is temperature-sensitive.

    • Solution: The addition of indole to the Vilsmeier reagent should be performed at 0 °C.[1] After the initial addition, the reaction should be allowed to warm to room temperature.

  • Suboptimal stoichiometry of reagents: The ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is crucial for the formation of the Vilsmeier reagent.

    • Solution: A common protocol involves adding POCl₃ (3 mL) to DMF (6 mL) at 0 °C, followed by the addition of the indole (5 mmol) in DMF (6 mL).[1]

  • Hydrolysis of the intermediate: The iminium intermediate formed is sensitive to moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The workup procedure, which involves pouring the reaction mixture into ice water and adjusting the pH, is critical for the hydrolysis of the intermediate to the aldehyde.[1]

Issue 2: Poor Yield or Side Products in N-alkylation of Indole-3-carboxaldehyde

Question: I am experiencing low yields and the formation of side products during the N-alkylation of indole-3-carboxaldehyde with N-cyclopropyl-2-chloroacetamide. How can I optimize this step?

Possible Causes and Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient N-alkylation and to minimize side reactions like C3-alkylation.

    • Solution: A common and effective system for N-alkylation of indole-3-carboxaldehyde is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile (CH₃CN), often with a small amount of DMF to aid solubility.[2]

  • Reaction Temperature: The reaction temperature can influence the rate and selectivity of the alkylation.

    • Solution: Refluxing the reaction mixture is a common practice. For instance, heating to 82-84 °C for 12-16 hours has been reported to be effective for similar N-alkylations.[2]

  • Stoichiometry of Reactants: An excess of the alkylating agent is often used to drive the reaction to completion.

    • Solution: Using 1.7 to 2.4 equivalents of the alkylating agent relative to the indole-3-carboxaldehyde has been shown to be successful in related syntheses.[2]

  • Purity of Starting Materials: Impurities in the indole-3-carboxaldehyde or the N-cyclopropyl-2-chloroacetamide can lead to side reactions and lower yields.

    • Solution: Ensure the starting materials are pure. Recrystallization or column chromatography can be used for purification if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Vilsmeier-Haack formylation of indole?

A1: Yields for the Vilsmeier-Haack formylation of unsubstituted indole are typically high, often around 96%.[3] However, the yield can be affected by the specific reaction conditions and the scale of the reaction.

Q2: What are the best solvents for the N-alkylation of indoles?

A2: Polar aprotic solvents are generally preferred for the N-alkylation of indoles. N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are commonly used.[4]

Q3: How can I avoid C3-alkylation during the N-alkylation step?

A3: While N-alkylation is generally favored, C3-alkylation can occur. Using a less polar solvent or a bulkier base can sometimes improve N-selectivity. Additionally, optimizing the reaction temperature is crucial, as higher temperatures often favor N-alkylation.

Q4: What purification methods are recommended for the final product?

A4: The final product, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, can be purified by recrystallization or column chromatography. For recrystallization, a mixture of ethanol and water has been used for similar compounds.[2] For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., ethyl acetate/hexanes) would be appropriate.

Quantitative Data Summary

The following table summarizes reported yields for key reaction steps in the synthesis of related indole derivatives. This data can serve as a benchmark for optimizing the synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Reaction StepSubstrateReagents and ConditionsYield (%)Reference
Vilsmeier-Haack Formylation IndolePOCl₃, DMF, 0 to 85 °C, 6 h96[3]
N-alkylation 1H-indole-3-carbaldehydeMethyl iodide, K₂CO₃, CH₃CN/DMF, reflux, 16 h87.28[2]
N-alkylation 1H-indole-3-carbaldehydeBenzyl chloride, K₂CO₃, CH₃CN/DMF, reflux, 12 h78.81[2]

Experimental Protocols

Protocol 1: Synthesis of 1H-indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N,N-dimethylformamide (DMF, 6 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 mL) to the DMF with stirring. Maintain the temperature at 0 °C.

  • In a separate flask, dissolve indole (5 mmol) in DMF (6 mL).

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.[1]

  • Pour the reaction mixture into 100 mL of ice water.

  • Adjust the pH to approximately 10 by adding a 1 M NaOH solution.[1]

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry to obtain 1H-indole-3-carboxaldehyde. The product can be used in the next step without further purification.[1]

Protocol 2: Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (N-alkylation)
  • To a mixture of 1H-indole-3-carboxaldehyde (1 eq), anhydrous potassium carbonate (K₂CO₃, 2 eq), and acetonitrile (CH₃CN), add N-cyclopropyl-2-chloroacetamide (1.5-2 eq). A small amount of DMF can be added to improve solubility.[2]

  • Heat the resulting mixture to reflux (approximately 82-84 °C) and maintain for 12-16 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol-water mixture) or by column chromatography on silica gel.[2]

Visualizations

SynthesisWorkflow Indole Indole VilsmeierHaack Vilsmeier-Haack Formylation Indole->VilsmeierHaack VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->VilsmeierHaack Indole3Carboxaldehyde 1H-indole-3-carboxaldehyde NAlkylation N-alkylation Indole3Carboxaldehyde->NAlkylation AlkylatingAgent N-cyclopropyl-2-chloroacetamide AlkylatingAgent->NAlkylation Base Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) Base->NAlkylation FinalProduct N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide VilsmeierHaack->Indole3Carboxaldehyde NAlkylation->FinalProduct

Caption: Synthetic pathway for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

TroubleshootingYield cluster_vilsmeier Vilsmeier-Haack Formylation cluster_alkylation N-alkylation LowYieldV Low Yield IncompleteReactionV Incomplete Reaction? LowYieldV->IncompleteReactionV TempControlV Improper Temp? LowYieldV->TempControlV StoichiometryV Incorrect Stoichiometry? LowYieldV->StoichiometryV IncreaseTime Increase Reaction Time Monitor by TLC IncompleteReactionV->IncreaseTime Yes ControlTemp Maintain 0°C during addition Allow to warm to RT TempControlV->ControlTemp Yes CheckReagents Verify Reagent Ratios (POCl₃:DMF) StoichiometryV->CheckReagents Yes LowYieldA Low Yield / Side Products BaseSolventA Suboptimal Base/Solvent? LowYieldA->BaseSolventA TempA Incorrect Temperature? LowYieldA->TempA PurityA Impure Starting Materials? LowYieldA->PurityA OptimizeBaseSolvent Use K₂CO₃ in CH₃CN/DMF BaseSolventA->OptimizeBaseSolvent Yes OptimizeTemp Reflux at 82-84°C TempA->OptimizeTemp Yes PurifySM Purify Starting Materials PurityA->PurifySM Yes

Caption: Troubleshooting guide for low synthesis yield.

References

Optimization

Technical Support Center: Purification of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-cyc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A1: The impurities largely depend on the synthetic route. A common approach involves the N-alkylation of indole-3-carboxaldehyde with a 2-halo-N-cyclopropylacetamide. In this case, the most probable impurities are:

  • Unreacted Indole-3-carboxaldehyde: The starting material for the formylated indole core.

  • Unreacted 2-halo-N-cyclopropylacetamide: The alkylating agent.

  • Inorganic salts: Byproducts from the reaction, such as potassium carbonate or sodium hydride residues, which are typically removed during aqueous workup.

  • Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., DMF, acetonitrile, ethyl acetate).

If the synthesis involves a Vilsmeier-Haack formylation of the pre-formed N-cyclopropyl-2-(1H-indol-1-yl)acetamide, you might encounter unreacted starting material or byproducts from the formylation reaction.

Q2: My purified product has a persistent color. Is this normal?

A2: While the pure compound is expected to be an off-white or pale yellow solid, persistent coloration (e.g., brown or reddish hues) can indicate the presence of trace impurities, possibly arising from oxidation or residual reagents from a Vilsmeier-Haack formylation if that method was used. Further purification by column chromatography or recrystallization with activated charcoal may be necessary.

Q3: What is a suitable method for monitoring the purification process?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the purification.[1] A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities, but a starting point could be in the range of 30-50% ethyl acetate in hexane. Most indole derivatives are UV-active and can be visualized under a UV lamp at 254 nm.[2] For more specific detection, Ehrlich's reagent can be used as a stain, which typically produces blue or purple spots with indoles.[2]

Q4: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A4: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity.

  • Recrystallization is excellent for removing small amounts of impurities when a suitable solvent is found, and it is generally faster and more scalable for larger quantities.

  • Column chromatography is more powerful for separating compounds with similar polarities, such as unreacted starting materials from the final product.[1] It is often the preferred method to achieve high purity (>98%).

Troubleshooting Guides

This section addresses common problems encountered during the purification of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Add a non-polar "anti-solvent" (e.g., hexane or water) dropwise until turbidity persists, then gently warm until clear and cool slowly.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of the pure compound if available.
Product oils out instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point.- Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a solvent mixture.- Ensure the crude product is as pure as possible before recrystallization. An initial pass through a short plug of silica gel might be necessary.- Allow the solution to cool much more slowly.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent required to dissolve the crude product.- After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.- Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.[3]
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. This can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Consider a different recrystallization solvent or a second recrystallization.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC/column. - The solvent system (eluent) is not optimal.- The column is overloaded with the crude product.- Systematically vary the polarity of the eluent. A common mobile phase for indole derivatives is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a good separation (Rf values between 0.2 and 0.5 for the desired compound).- Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Increase the proportion of the polar solvent. If the compound is highly polar, adding a small percentage (0.5-2%) of methanol to the eluent can be effective.[2]
Streaking or tailing of spots on TLC/column. - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample is not fully dissolved or is precipitating on the column.- Add a small amount of a modifier to the eluent, such as 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds, to improve the peak shape.[2]- Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading.

Data Presentation

Table 1: Comparison of Purification Methods
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >95% (can reach >99% with multiple recrystallizations)- Fast and cost-effective for large scales.- Can yield high-purity crystalline material.- Requires finding a suitable solvent.- May not be effective for removing impurities with similar solubility.
Silica Gel Column Chromatography >98%- High resolving power for complex mixtures.- Versatile for a wide range of compounds.- More time-consuming and requires larger volumes of solvent.- Can be less economical for large-scale purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Ethanol or an ethanol-water mixture is often a good starting point for indole derivatives.[4]

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a standard procedure for purification using a silica gel column.

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., ethyl acetate/hexane) that provides good separation of the product from impurities, with an Rf value for the product of approximately 0.3.

  • Column Packing: Prepare a glass column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading method often results in better separation. Carefully add the dried sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Mandatory Visualization

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product tlc Run TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots / Streaking recrystallize Attempt Recrystallization single_spot->recrystallize Yes column_chrom Perform Column Chromatography single_spot->column_chrom No crystals_ok Good Crystals Formed? recrystallize->crystals_ok oiling_out Product Oils Out / No Crystals crystals_ok->oiling_out No final_product Pure Product crystals_ok->final_product Yes multiple_spots->column_chrom poor_separation Poor Separation on Column column_chrom->poor_separation If separation is poor column_chrom->final_product After combining pure fractions change_solvent Change Recrystallization Solvent / Use Anti-Solvent oiling_out->change_solvent change_solvent->recrystallize optimize_eluent Optimize Eluent System (TLC) poor_separation->optimize_eluent optimize_eluent->column_chrom

Caption: A logical workflow for troubleshooting the purification of the target compound.

References

Troubleshooting

Technical Support Center: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. The information is designed to address potential stability issues and offer practical solutions for handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A1: The main stability concerns for this compound stem from its indole-3-carboxaldehyde core. This functional group is susceptible to oxidation, particularly when exposed to air and light. The aldehyde group can be oxidized to a carboxylic acid. Additionally, indole derivatives can be sensitive to acidic conditions.

Q2: How should I store solid N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A2: For long-term storage, the solid compound should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is recommended to store it in a cool, dark, and dry place. For general laboratory use, storage at 15–25 °C in a dry location is acceptable for shorter periods.[1]

Q3: What is the best way to store solutions of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A3: Solutions, for instance in DMSO, should be stored at -20°C or -80°C and protected from light.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.

Q4: I've noticed a color change in my solid compound. What does this indicate?

A4: A noticeable darkening or color change in the solid material is often an indicator of degradation, likely due to oxidation from exposure to air and/or light.[2] It is recommended to verify the purity of the compound using an appropriate analytical method before proceeding with experiments.

Q5: What is the likely degradation product of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A5: The most probable degradation product is the corresponding carboxylic acid, formed by the oxidation of the aldehyde group at the 3-position of the indole ring. This would result in the formation of N-cyclopropyl-2-(3-carboxy-1H-indol-1-yl)acetamide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Review your storage and handling procedures to ensure the compound is protected from air, light, and extreme temperatures. 2. Perform a quality control check on your stored compound using HPLC or LC-MS to assess its purity. 3. For critical experiments, use a freshly opened vial or a newly prepared solution.
The solid compound has darkened in color. Oxidation of the indole-3-carboxaldehyde moiety.1. It is advisable to discard the discolored compound as its purity may be compromised. 2. When handling the solid, minimize its exposure to the atmosphere and light.
Precipitate forms in a stored solution. The compound may be degrading, or there could be solubility issues at low temperatures.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Analyze the solution by HPLC or LC-MS to identify the components.

Stability Data Overview (Illustrative)

The following table provides an illustrative summary of potential stability for N-substituted indole-3-carboxaldehyde derivatives under various conditions. This is a general guide, and specific stability should be determined experimentally.

Condition Storage Time Potential Purity (%) under Air Potential Purity (%) under Nitrogen
2-8°C (Refrigerator)6 months95-98%>99%
25°C (Room Temp)1 month90-95%98-99%
40°C (Accelerated)1 week<90%95-97%
In DMSO at -20°C1 monthNot Recommended>99%
In DMSO at -80°C6 monthsNot Recommended>99%

Note: This data is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol for Assessing the Stability of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Objective: To determine the stability of the compound under specific storage conditions.

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • HPLC-grade solvent for dissolution (e.g., acetonitrile, DMSO)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Vials for storage at different conditions

Methodology:

  • Initial Analysis:

    • Prepare a stock solution of the compound at a known concentration.

    • Immediately analyze the solution by HPLC or LC-MS to determine the initial purity and peak area of the parent compound. This will serve as the time-zero reference.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several vials.

    • For solid-state stability, weigh a small amount of the solid compound into several vials.

    • Expose the vials to different conditions (e.g., room temperature/light, room temperature/dark, 4°C, -20°C). For solid samples, also test under both ambient air and an inert atmosphere (nitrogen).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

    • For solid samples, dissolve the contents in the chosen solvent to the initial concentration.

    • Analyze each sample by HPLC or LC-MS using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the time-zero measurement to calculate the percentage of the compound remaining.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

degradation_pathway compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide degradation_product N-cyclopropyl-2-(3-carboxy-1H-indol-1-yl)acetamide compound->degradation_product Oxidation (O2, light)

Caption: Potential oxidative degradation pathway.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Prepare Stock Solution initial_analysis Time-Zero HPLC/LC-MS Analysis start->initial_analysis aliquot Aliquot Samples initial_analysis->aliquot cond1 Room Temp / Light cond2 Room Temp / Dark cond3 4°C cond4 -20°C timepoint_analysis Time-Point HPLC/LC-MS aliquot->timepoint_analysis Incubate for set time intervals data_analysis Data Comparison & Purity Assessment timepoint_analysis->data_analysis

Caption: Workflow for stability assessment.

References

Optimization

Technical Support Center: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide In Vitro Dosage Optimization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro dosage of N-c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro dosage of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in in vitro experiments?

A1: For novel indole derivatives like N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, it is recommended to start with a broad concentration range to determine the optimal dose-response window. A typical starting range would be from 0.01 µM to 100 µM. This allows for the assessment of both the compound's potency and its potential cytotoxicity at higher concentrations.

Q2: How should I dissolve N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide for in vitro studies?

A2: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 100 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the potential mechanisms of action for indole acetamide derivatives?

A3: Indole derivatives exhibit a wide range of biological activities. Some have been shown to act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Others have been investigated for their potential as antiviral agents by targeting viral enzymes like RNA-dependent RNA polymerase (RdRp).[4] Additionally, some indole compounds can modulate signaling pathways involved in apoptosis and cell cycle regulation.[5] The precise mechanism of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide would need to be determined experimentally.

Q4: What control experiments are essential when testing N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A4: To ensure the validity of your results, several control experiments are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This provides a baseline for normal cell behavior.

  • Positive Control: A known compound that induces the expected effect (e.g., a known cytotoxic agent if you are studying cell death). This confirms that your assay is working correctly.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium Poor solubility of the compound at the tested concentration.- Ensure the stock solution is fully dissolved before diluting in medium.- Lower the final concentration of the compound.- Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for your cell line.- Prepare fresh dilutions for each experiment.
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
No Observable Effect at Tested Concentrations - The compound may not be active in the chosen cell line or assay.- The concentration range may be too low.- The incubation time may be too short.- Test the compound in a different cell line.- Expand the concentration range to higher doses.- Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
High Cell Death in Vehicle Control The concentration of the solvent (e.g., DMSO) is too high.Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%). Ensure the final DMSO concentration in all experimental wells does not exceed this limit.

Data Presentation

Table 1: Hypothetical Antiproliferative Activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Cell LineCancer TypeIC₅₀ (µM) after 72h Incubation
HeLaCervical Cancer12.5
MCF-7Breast Cancer28.3
A549Lung Cancer15.8
HepG2Liver Cancer9.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5][6]

Materials:

  • N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Compound Stock (in DMSO) serial_dilution Serial Dilution of Compound compound_prep->serial_dilution cell_culture Culture & Seed Cells (96-well plate) add_treatment Add Compound to Cells cell_culture->add_treatment serial_dilution->add_treatment incubation Incubate (24, 48, 72h) add_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Experimental workflow for in vitro dosage optimization.

signaling_pathway compound N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide tubulin Tubulin Polymerization compound->tubulin Inhibition microtubule Microtubule Disruption g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase Caspase Activation apoptosis->caspase via

Caption: Hypothetical signaling pathway for an indole derivative.

References

Troubleshooting

reducing off-target effects of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of N-cy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Given that indole acetamide derivatives are frequently developed as kinase inhibitors, this guide will proceed under the assumption that this compound is intended to be a kinase inhibitor, likely targeting pathways involved in cell proliferation and inflammation.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for indole-based inhibitors?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[6] For kinase inhibitors, this is a significant concern because the ATP-binding pocket, which most of these inhibitors target, is highly conserved across the human kinome.[7][8] The indole scaffold is a "privileged scaffold" known to interact with a wide range of biological targets, which, while advantageous for developing potent inhibitors, can also lead to binding to multiple kinases.[4] These unintended interactions can result in cellular toxicity, misleading experimental data, and a misinterpretation of the compound's primary mechanism of action.[6][8]

Q2: We are observing a cellular phenotype (e.g., unexpected apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target kinase. What could be the cause?

A2: This is a strong indication of a potential off-target effect. The observed phenotype may be the result of the compound inhibiting one or more unintended kinases that play a crucial role in other signaling pathways.[6] For example, while the intended target might be a specific receptor tyrosine kinase (RTK), the compound could be unintentionally inhibiting a cyclin-dependent kinase (CDK) or a member of the MAPK pathway, leading to different cellular outcomes.[9] It is critical to validate that the observed phenotype is a direct result of on-target inhibition.

Q3: How can we experimentally confirm that our observed cellular effect is due to on-target, rather than off-target, inhibition?

A3: Several robust experimental strategies can be employed to differentiate on-target from off-target effects:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that is known to target the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[6]

  • Rescue Experiments: The "gold standard" is to perform a rescue experiment. This involves introducing a mutated version of the target protein that is resistant to the inhibitor (e.g., via site-directed mutagenesis of the binding site). If the inhibitor-induced phenotype is reversed or prevented in cells expressing the resistant mutant, it strongly supports an on-target mechanism.[6][10]

  • Knockdown/Knockout Models: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype upon compound treatment is mimicked by or occluded in the knockdown/knockout cells, it points to an on-target effect. Conversely, knocking down a suspected off-target can confirm its role in the unexpected phenotype.[10]

  • Dose-Response Correlation: Correlate the concentration of the compound required to inhibit the primary target kinase (biochemical IC50) with the concentration required to produce the cellular phenotype (cellular EC50). A close correlation suggests the phenotype is driven by the on-target activity.

Q4: What is the first step to identify potential off-targets for our compound?

A4: The most direct and comprehensive first step is to perform a broad biochemical kinase selectivity screen. This involves testing the compound's inhibitory activity against a large panel of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM).[11][12][13] The results will generate a "hit list" of potential off-target kinases that are significantly inhibited. This data is crucial for guiding further investigation and interpreting cellular results.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
High Cellular Toxicity at Concentrations Close to On-Target IC50 1. Off-target inhibition: The compound may be inhibiting essential "housekeeping" kinases or other proteins vital for cell survival. 2. Compound Precipitation: The compound may be falling out of solution in the cell culture media, leading to non-specific toxicity.1. Kinase Profiling: Perform a broad kinase selectivity screen to identify potential toxic off-targets.[12] 2. Validate Off-Target Role: Use siRNA or CRISPR to knock down the suspected off-target and see if toxicity is reduced. 3. Solubility Check: Visually inspect the media for precipitation after adding the compound. Measure solubility using techniques like nephelometry. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Inconsistent Results Between Experiments 1. Compound Degradation: The compound may be unstable in solution (e.g., sensitive to light or temperature). 2. Variability in Cell State: Differences in cell passage number, confluency, or serum concentration can alter signaling pathways and inhibitor sensitivity.1. Compound Stability: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C. 2. Standardize Protocols: Maintain consistent cell density, passage number, and treatment duration. Use serum-starvation protocols where appropriate to synchronize cells before treatment.
Observed Cellular EC50 is Much Higher than Biochemical IC50 1. Low Cell Permeability: The compound may not efficiently cross the cell membrane. 2. Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein). 3. High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor for binding to the target kinase.1. Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm the compound is binding to its target inside the cell.[15] 2. Efflux Pump Inhibition: Co-treat with known efflux pump inhibitors to see if the cellular potency increases. 3. Measure Intracellular Concentration: Use techniques like LC-MS/MS to quantify the amount of compound inside the cells.
Unexpected Pathway Activation (Paradoxical Effect) 1. Inhibition of a Negative Regulator: The compound may be inhibiting a kinase that normally suppresses another pathway, leading to its activation.[16] 2. Scaffold-Mediated Effects: The inhibitor, when bound to the kinase, might stabilize an active conformation or promote dimerization, paradoxically activating signaling.1. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global, unbiased view of signaling pathway alterations and identify which pathways are unexpectedly activated.[9] 2. Review Kinase Profile: Re-examine the kinase selectivity data for hits on known negative regulators of the activated pathway.

Quantitative Data Summary

The selectivity of a kinase inhibitor is critical. The following tables present hypothetical but representative data for an indole-based compound, "Compound-X," designed to inhibit a primary target (Kinase A) while showing activity against common off-targets.

Table 1: Biochemical Kinase Selectivity Profile of Compound-X

Kinase TargetIC50 (nM)Description
Kinase A (Primary Target) 15 Potent on-target activity
Kinase B (Off-Target)15010-fold less potent than on-target
Kinase C (Off-Target)45030-fold less potent than on-target
Kinase D (Off-Target)>10,000Negligible activity
Kinase E (Off-Target)85Potential for off-target effects at higher concentrations

Table 2: Cellular Assay Data for Compound-X

AssayCell LineEC50 (nM)Interpretation
Target Phosphorylation HEK29325 On-target engagement in a cellular context
Cell ProliferationMCF-7200Suggests phenotype may be driven by off-targets (e.g., Kinase B or E)
Apoptosis InductionA549500Likely an off-target effect (correlates with Kinase C IC50)

Experimental Protocols

1. Protocol: Biochemical Kinase Assay (Mobility Shift Assay)

This assay measures the direct inhibition of purified kinase activity.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of Compound-X in 100% DMSO. Perform serial dilutions to create a 10-point concentration curve.

    • Dilute the purified target kinase and a fluorescently labeled peptide substrate in assay buffer.

    • Prepare ATP at a concentration equal to its Km for the target kinase.[17]

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of the kinase/peptide substrate mix to each well and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 15 µL of a termination buffer containing EDTA.

  • Data Acquisition:

    • Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide based on their charge difference.[11][13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Protocol: Western Blot for Cellular Target Inhibition

This assay determines if the compound inhibits the target kinase inside the cell by measuring the phosphorylation of a downstream substrate.

  • Cell Treatment:

    • Plate cells (e.g., A549) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if the pathway is activated by growth factors.

    • Pre-treat cells with various concentrations of Compound-X for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., EGF for EGFR pathway) for a short period (e.g., 15 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoblotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Separate 20-30 µg of protein lysate per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-p-ERK) and an antibody for a loading control (e.g., anti-GAPDH).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities. Normalize the phosphoprotein signal to the loading control.

    • Plot the normalized signal against the compound concentration to determine the cellular EC50.

Visualizations

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway, often modulated by off-target effects of kinase inhibitors.

Experimental Workflow Diagram

Caption: Workflow for identifying and mitigating off-target effects during kinase inhibitor development.

Troubleshooting Logic Diagram

References

Optimization

Technical Support Center: Crystallization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A1: Based on the general solubility of indole derivatives, a good starting point for solvent screening includes a range of polar and non-polar solvents. We recommend screening common solvents such as isopropanol, ethanol, ethyl acetate, acetone, toluene, and heptane, as well as binary mixtures of these solvents. The choice of solvent is critical and can significantly impact crystal form and purity.[1][]

Q2: My compound is precipitating as an oil rather than crystals. What are the likely causes and how can I resolve this?

A2: Oiling out is a common issue in crystallization and can be caused by several factors:

  • High degree of supersaturation: The solution is too concentrated, leading to rapid phase separation.

  • Presence of impurities: Impurities can inhibit crystal nucleation and growth.[3]

  • Inappropriate solvent system: The solvent may have too high a solubility for the compound at the crystallization temperature.

  • Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal lattice.[4]

To troubleshoot this, you can try:

  • Reducing the concentration of the solution.

  • Slowing down the cooling rate.

  • Adding an anti-solvent gradually to induce crystallization.

  • Using a different solvent system with lower solubility.

  • Seeding the solution with a small crystal of the desired product.

Q3: I am observing poor crystal yield. What steps can I take to improve it?

A3: Low yield can be attributed to several factors:

  • Incomplete precipitation: The compound may still be significantly soluble in the mother liquor.

  • Suboptimal temperature: The final crystallization temperature may not be low enough to maximize precipitation.

  • Incorrect solvent-to-anti-solvent ratio: In anti-solvent crystallization, the final solvent composition may still have high solubility for your compound.

To improve the yield, consider the following:

  • Cooling the crystallization mixture to a lower temperature.

  • Increasing the proportion of the anti-solvent.

  • Allowing for a longer crystallization time.

  • Partially evaporating the solvent to increase the concentration before cooling or adding an anti-solvent.

Q4: The purity of my crystallized product is not satisfactory. How can I improve it?

A4: Impurities can be trapped in the crystal lattice or adhere to the crystal surface. To enhance purity:

  • Ensure the crude material is as pure as possible before the final crystallization.

  • Employ a slow crystallization process (slow cooling or slow addition of anti-solvent) to allow for selective crystallization of the desired compound.[1]

  • Wash the isolated crystals with a cold, appropriate solvent in which the desired compound has low solubility but the impurities are more soluble.

  • Consider a re-crystallization step if the purity remains low.

Troubleshooting Guides

Guide 1: No Crystals Formed Upon Cooling

If no crystals form after cooling the solution, follow this troubleshooting workflow:

NoCrystals start Saturated solution at high temperature cool Cool solution start->cool check_crystals Crystals formed? cool->check_crystals end Successful Crystallization check_crystals->end Yes troubleshoot Troubleshooting Steps check_crystals->troubleshoot No step1 1. Scratch inner surface of the flask troubleshoot->step1 step2 2. Add seed crystals step1->step2 step3 3. Concentrate the solution step2->step3 step4 4. Add an anti-solvent step3->step4 step5 5. Re-evaluate solvent system step4->step5

Caption: Workflow for troubleshooting the absence of crystal formation.

Guide 2: Polymorphism Issues

Different crystal forms (polymorphs) of the same compound can exhibit different physical properties.[3][5] Controlling polymorphism is crucial in drug development.

Q: How can I control which polymorph is crystallizing?

A: Polymorphism is influenced by various factors.[1] To control the crystalline form, you can systematically vary:

  • Solvent: Different solvents can favor the formation of different polymorphs.

  • Temperature: The crystallization temperature can affect the thermodynamic stability and kinetics of polymorph formation.

  • Supersaturation: The level of supersaturation can influence which polymorph nucleates first.[1]

  • Agitation: The stirring rate can impact nucleation and crystal growth.[1]

The following table provides a hypothetical example of a solvent screen to identify conditions for obtaining different polymorphs.

Solvent System (v/v)Crystallization Temperature (°C)Cooling Rate (°C/h)Resulting Polymorph
Isopropanol55Form A
Ethyl Acetate / Heptane (1:2)2010Form B
Toluene02Form A
Acetone55Amorphous

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Dissolve 1.0 g of crude N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in a minimal amount of a suitable solvent (e.g., 10 mL of isopropanol) at an elevated temperature (e.g., 60°C) with stirring until a clear solution is obtained.

  • Cooling: Gradually cool the solution to room temperature over 2-3 hours. For further precipitation, cool the mixture in an ice bath or refrigerator for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve 1.0 g of crude N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in a good solvent (e.g., 5 mL of acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane) dropwise with stirring until the solution becomes slightly turbid.

  • Crystallization: Continue stirring and add a small additional volume of the anti-solvent. Allow the mixture to stir for several hours or overnight to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Solvent Screening for Crystallization

The following table summarizes hypothetical results from a solvent screening experiment to find a suitable system for the crystallization of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

SolventSolubility at 60°C (g/100mL)Solubility at 5°C (g/100mL)Crystal QualityYield (%)
Isopropanol151.2Good, needles92
Ethanol253.5Fair, small plates86
Ethyl Acetate305.0Poor, agglomerates83
Acetone458.0Oiled outN/A
Toluene80.5Excellent, prisms94
Heptane<0.1<0.1InsolubleN/A

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between common crystallization problems and their potential causes.

TroubleshootingLogic cluster_problems Observed Problems cluster_causes Potential Causes P1 Oiling Out C1 High Supersaturation P1->C1 C2 Rapid Cooling P1->C2 C3 Impurities Present P1->C3 C5 Incorrect Solvent P1->C5 P2 Low Yield C4 High Solubility in Mother Liquor P2->C4 P2->C5 P3 Poor Purity P3->C2 P3->C3 P4 No Crystals P4->C4 P4->C5 C6 Insufficient Concentration P4->C6

Caption: Relationship between crystallization problems and their causes.

References

Troubleshooting

minimizing cytotoxicity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in normal cells

Technical Support Center: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cyto...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic properties of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. The following troubleshooting guides and FAQs address common experimental challenges, particularly concerning the minimization of cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps for evaluating the cytotoxicity of a novel compound like N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide?

A1: The initial assessment should establish a baseline cytotoxic profile. This involves a multi-step approach:

  • Dose-Response Screening: Test the compound across a wide range of concentrations on both cancerous and normal (non-cancerous) cell lines to determine its potency and selectivity.

  • Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A therapeutically promising compound will show a significantly lower IC50 for cancer cells compared to normal cells.

  • Select Appropriate Assays: Begin with a metabolic-based assay like the MTT assay to assess cell viability.[1] It is crucial to complement this with an assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, to confirm cell death.[2]

Q2: What are the likely mechanisms of cytotoxicity for an indole-based compound?

A2: While the specific mechanism for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide must be determined experimentally, indole derivatives are known to induce cytotoxicity through several pathways:

  • Induction of Oxidative Stress: Many compounds can increase the production of intracellular reactive oxygen species (ROS), leading to cellular damage.[3]

  • Apoptosis Induction: The compound may trigger programmed cell death (apoptosis), often through the activation of caspases.[4][5] This can be initiated via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6]

  • Cell Cycle Arrest: The compound could halt cell proliferation at specific checkpoints in the cell cycle, which can subsequently lead to apoptosis.

Q3: What general strategies can be employed to minimize the cytotoxicity of this compound in normal cells?

A3: Several strategies can be explored to enhance the therapeutic window by protecting normal cells:

  • Co-administration with Antioxidants: If cytotoxicity is linked to oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer protection.[7]

  • Activation of Cytoprotective Pathways: Investigating the role of the Nrf2 pathway is valuable. Nrf2 is a transcription factor that regulates the expression of numerous cytoprotective genes.[3][8][9] Inducers of the Nrf2 pathway could potentially mitigate toxicity in normal cells.

  • Targeted Drug Delivery: In a drug development context, encapsulating the compound in nanoparticles or conjugating it to targeting ligands can increase its concentration at the tumor site, thereby reducing systemic exposure and toxicity to normal tissues.

Q4: Why is a vehicle control essential in these experiments, and what is a safe concentration?

A4: A vehicle control is critical because the solvent used to dissolve the compound (commonly DMSO) can itself be toxic to cells at certain concentrations.[10][11][12] The vehicle control (medium with the same final concentration of solvent as the treated wells) allows you to distinguish between compound-induced cytotoxicity and solvent-induced toxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced artifacts.[13][14]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue Potential Cause & Troubleshooting Steps
High Variability in Results 1. Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques. Optimize cell seeding density for each cell line, as growth rates can affect results.[15][16][17]2. Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outer wells for critical measurements or fill them with sterile PBS to maintain humidity.3. Compound Precipitation: The compound may not be fully soluble in the culture medium at higher concentrations. Visually inspect wells for precipitates under a microscope. Test solubility before the experiment.
No Dose-Dependent Cytotoxicity 1. Compound Instability/Degradation: Ensure the compound is stable in the culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment.[18]2. Incorrect Concentration: Double-check all calculations for stock solutions and serial dilutions.3. Cell Line Resistance: The chosen cell line may be intrinsically resistant to the compound's mechanism of action. Consider screening a panel of cell lines with different genetic backgrounds.[18]
Higher than Expected Cytotoxicity in Normal Cells 1. Off-Target Effects: The compound may be interacting with unintended molecular targets in normal cells, leading to toxicity.[19][20][21]2. High Cell Line Sensitivity: The selected normal cell line might be unusually sensitive. It is advisable to test the compound on multiple, distinct normal cell lines to confirm the effect.3. Solvent Toxicity: Re-confirm that the final solvent concentration is non-toxic for the specific cell line being used.[10][14]
MTT Assay Shows Increased Viability at High Concentrations 1. Assay Interference: The compound may directly react with and reduce the MTT reagent, leading to a false-positive signal. To check for this, run a control plate without cells, containing only medium, MTT, and the compound at various concentrations.[22]2. Induced Metabolic Stress: Some compounds can initially cause a stress response that increases cellular metabolic activity before inducing cell death, leading to a temporary spike in the MTT signal.[22]3. Alternative Assay Required: If interference is confirmed, use a different cytotoxicity assay that relies on a different principle, such as the LDH release assay (measures membrane integrity) or a direct cell counting method like Trypan Blue exclusion.[23]

Data Presentation

Quantitative data should be organized to facilitate clear interpretation and comparison.

Table 1: Hypothetical IC50 Values for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer12.5
MCF-10ANormal Breast Epithelial45.8
BEAS-2BNormal Lung Epithelial72.1

Table 2: Example of a Cytoprotection Experiment in BEAS-2B Cells

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)-100 ± 4.5
Compound Only50 µM35.2 ± 5.1
N-acetylcysteine (NAC) Only5 mM98.7 ± 3.8
Compound + NAC50 µM + 5 mM78.4 ± 4.9

Experimental Protocols

1. MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1]

  • Procedure:

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in complete culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[2]

  • Procedure:

    • Seed cells in a 96-well plate and treat with the compound as described in the MTT protocol (Steps 1-4).

    • Include control wells for: (a) untreated cells (spontaneous LDH release) and (b) cells treated with a lysis buffer (maximum LDH release).

    • After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

    • Add the stop solution provided with the kit.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the compound for the desired duration.

    • Harvest the cells, including both adherent and floating populations, and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to your experiments.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Minimization & Mechanism a0 Prepare Compound Stock (e.g., 10 mM in DMSO) a1 Seed Cancer & Normal Cells in 96-well plates a0->a1 a2 Dose-Response Treatment (e.g., 0.1 - 100 µM) a1->a2 a3 Perform Viability Assay (MTT) & Cytotoxicity Assay (LDH) a2->a3 a4 Calculate IC50 Values & Determine Selectivity Index a3->a4 b0 Select Lead Concentration (Toxic to Normal Cells) a4->b0 Proceed if selectivity is low b1 Co-treatment with Cytoprotective Agent (e.g., NAC) b0->b1 b3 Investigate Mechanism: Apoptosis Assay (Annexin V/PI) ROS Measurement b0->b3 b2 Assess Viability (MTT) b1->b2 b2->b3 If protection is observed

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

G compound Indole Compound ros Increased ROS (Oxidative Stress) compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria nrf2_pathway Nrf2 Pathway ros->nrf2_pathway activates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis antioxidants Antioxidant Enzymes (e.g., HO-1, NQO1) nrf2_pathway->antioxidants upregulates antioxidants->ros neutralizes nac N-acetylcysteine (Antioxidant) nac->ros scavenges

Caption: Hypothetical signaling pathway for indole-induced apoptosis.

G start Unexpected Cytotoxicity Result q1 Is there high variability between replicates? start->q1 a1_yes Check: 1. Cell Seeding Consistency 2. Pipetting Technique 3. Plate Edge Effects q1->a1_yes Yes q2 Is the dose-response curve flat or inverted? q1->q2 No a2_yes Check: 1. Compound Solubility/Stability 2. Concentration Calculations 3. Assay Interference (e.g., MTT reduction) q2->a2_yes Yes q3 Is toxicity higher in normal cells vs. cancer cells? q2->q3 No a3_yes Investigate: 1. Off-target Effects 2. Test on multiple normal cell lines 3. Re-verify solvent toxicity q3->a3_yes Yes end Re-evaluate Hypothesis or Consult Further Literature q3->end No

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

References

Optimization

Technical Support Center: Scaling Up N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Production

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of N-cyclopropyl-2-(3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Synthesis Overview

The synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is typically a two-step process. The first step involves the formylation of indole at the C3 position to yield indole-3-carboxaldehyde, commonly achieved through the Vilsmeier-Haack reaction. The second step is the N-alkylation of the indole-3-carboxaldehyde with a suitable haloacetamide derivative, such as 2-bromo-N-cyclopropylacetamide or 2-chloro-N-cyclopropylacetamide.

Synthesis Pathway

Synthesis_Pathway Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Indole Indole Indole_3_carboxaldehyde Indole-3-carboxaldehyde Indole->Indole_3_carboxaldehyde Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Final_Product N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Indole_3_carboxaldehyde->Final_Product N-Alkylation Haloacetamide 2-halo-N-cyclopropylacetamide Base Base (e.g., NaH, K2CO3)

Caption: Overall synthetic route for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used in this synthesis?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, like indole. It introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, to produce indole-3-carboxaldehyde. This intermediate is a crucial building block for the final product. The reaction uses a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from a substituted amide (like N,N-dimethylformamide - DMF) and an acid chloride (commonly phosphorus oxychloride - POCl₃).[1]

Q2: What are the key safety precautions for the Vilsmeier-Haack reaction?

A2: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice should be performed slowly and carefully to manage the exothermic reaction.

Q3: What is the role of the base in the N-alkylation step?

A3: A base is crucial for the deprotonation of the indole nitrogen in indole-3-carboxaldehyde. This creates a more nucleophilic indole anion, which then readily reacts with the electrophilic carbon of the 2-halo-N-cyclopropylacetamide in an SN2 reaction to form the desired N-C bond. Common bases for this step include sodium hydride (NaH) and potassium carbonate (K₂CO₃).

Q4: Can C-alkylation occur as a side reaction during the N-alkylation step?

A4: Yes, C3-alkylation is a common competing side reaction in the alkylation of indoles. However, in this specific synthesis, the C3 position is already occupied by the formyl group, which significantly directs the alkylation to the nitrogen atom. While the risk is lower, suboptimal reaction conditions could potentially lead to other side reactions.

Q5: How can the progress of the reactions be monitored?

A5: Both the Vilsmeier-Haack formylation and the N-alkylation reaction can be effectively monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Step 1: Vilsmeier-Haack Formylation of Indole

Troubleshooting Workflow for Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier Troubleshooting the Vilsmeier-Haack Formylation Start Low or No Yield of Indole-3-carboxaldehyde Check_Reagents Check Purity and Anhydrous Nature of Reagents (DMF, POCl3) Start->Check_Reagents Check_Temp Verify Temperature Control (especially during reagent addition) Start->Check_Temp Check_Stoichiometry Confirm Stoichiometry of Vilsmeier Reagent Start->Check_Stoichiometry Dark_Residue Formation of Dark, Tarry Residue? Check_Stoichiometry->Dark_Residue Overheating Indicates Overheating or Impurities. - Improve cooling. - Use purer reagents. Dark_Residue->Overheating Yes Multiple_Spots Multiple Spots on TLC? Dark_Residue->Multiple_Spots No Success Improved Yield Overheating->Success Side_Reactions Indicates Side Reactions. - Optimize reaction time and temperature. - Purify via column chromatography. Multiple_Spots->Side_Reactions Yes Workup_Issue Difficulty in Product Isolation? Multiple_Spots->Workup_Issue No Side_Reactions->Success Solubility Product may be water-soluble. - Saturate aqueous layer with NaCl. - Use continuous extraction. Workup_Issue->Solubility Yes Workup_Issue->Success No Solubility->Success

Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.

Issue Potential Cause Recommended Solution
Low to no yield of Indole-3-carboxaldehyde Inactive Vilsmeier reagent due to moisture.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃.[2]
Incomplete reaction.Monitor the reaction progress using TLC. If the reaction is sluggish, consider a slight increase in temperature after the initial addition phase.[2]
Suboptimal stoichiometry.Typically, a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is used. Ensure accurate measurement of reagents.
Formation of a dark, tarry residue Reaction overheating.The formation of the Vilsmeier reagent and the subsequent reaction with indole are exothermic. Maintain strict temperature control, especially during the addition of POCl₃ and indole, using an ice or ice-salt bath.[2]
Impurities in starting materials.Use high-purity indole and solvents to minimize side reactions that can lead to polymerization.
Multiple products observed on TLC Side reactions due to prolonged reaction time or high temperature.Optimize the reaction time by monitoring with TLC and quench the reaction once the starting material is consumed. Avoid excessive heating.
N-formylation or di-formylation.While C3 formylation is preferred, other isomers can form under certain conditions. Purification by column chromatography may be necessary to isolate the desired product.
Difficulty in isolating the product The product has some water solubility.During aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Step 2: N-Alkylation of Indole-3-carboxaldehyde

Troubleshooting Workflow for N-Alkylation

Troubleshooting_N_Alkylation Troubleshooting the N-Alkylation Step Start Low or No Yield of Final Product Check_Base Check Base Activity and Anhydrous Conditions Start->Check_Base Check_Alkylating_Agent Verify Purity and Reactivity of Haloacetamide Start->Check_Alkylating_Agent Check_Temp_Time Optimize Reaction Temperature and Time Start->Check_Temp_Time Incomplete_Deprotonation Incomplete Deprotonation? Check_Base->Incomplete_Deprotonation Stronger_Base Consider a Stronger Base or Longer Deprotonation Time. Incomplete_Deprotonation->Stronger_Base Yes Side_Products Significant Side Products on TLC? Incomplete_Deprotonation->Side_Products No Success Improved Yield Stronger_Base->Success Degradation Indicates Degradation. - Lower temperature. - Use milder base. Side_Products->Degradation Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Degradation->Success Chromatography Optimize Column Chromatography (solvent system, silica gel activity). Purification_Issue->Chromatography Yes Purification_Issue->Success No Chromatography->Success

Caption: A logical workflow for troubleshooting common issues in the N-alkylation of indole-3-carboxaldehyde.

Issue Potential Cause Recommended Solution
Low to no yield of N-alkylated product Incomplete deprotonation of indole nitrogen.Ensure the base used (e.g., NaH) is fresh and active. Use a sufficient excess (typically 1.1-1.5 equivalents). Allow adequate time for deprotonation before adding the alkylating agent.[3]
Low reactivity of the alkylating agent.Confirm the purity of the 2-halo-N-cyclopropylacetamide. 2-bromo-N-cyclopropylacetamide is generally more reactive than the chloro- derivative. Synthesis of the alkylating agent from the corresponding haloacetyl halide and cyclopropylamine is a common procedure.
Presence of moisture.Use anhydrous solvents (e.g., DMF, THF) and maintain an inert atmosphere, as moisture will quench the base.[3]
Formation of multiple byproducts Degradation of starting material or product.The formyl group can be sensitive to strongly basic conditions. Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures and longer reaction times.
Reaction with the solvent.In some cases, DMF can react with strong bases at elevated temperatures. If issues persist, consider an alternative aprotic solvent like THF or acetonitrile.
Difficulty in purifying the final product Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product is an oil or difficult to crystallize.If the product is an oil, try trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. If crystallization is challenging, purification by column chromatography is the recommended method.

Experimental Protocols

Step 1: Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack Formylation)

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask in an ice-salt bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, again keeping the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data for Vilsmeier-Haack Formylation of Indoles [1]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
Step 2: Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (N-Alkylation)

Materials:

  • Indole-3-carboxaldehyde

  • 2-Bromo-N-cyclopropylacetamide or 2-Chloro-N-cyclopropylacetamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add indole-3-carboxaldehyde (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add a solution of 2-bromo-N-cyclopropylacetamide (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Representative Quantitative Data for N-Alkylation of Indoles

Indole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
IndoleBenzyl bromideNaHDMFRoom Temp1~95
3-CyanoindoleMethyl iodideK₂CO₃CH₃CN/DMFReflux1698
2,3-DimethylindoleBenzyl bromideNaHDMF80<0.2591

Note: The data in this table is derived from similar N-alkylation reactions of various indole derivatives and serves as a general guideline. Actual results for the synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide may vary and require optimization.

References

Reference Data & Comparative Studies

Validation

Comparative Efficacy of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Analogs: A Data-Driven Guide

A comprehensive analysis of the comparative efficacy of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide analogs is currently limited by the lack of publicly available, direct head-to-head studies. Extensive searches of...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the comparative efficacy of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide analogs is currently limited by the lack of publicly available, direct head-to-head studies. Extensive searches of scientific literature and chemical databases did not yield specific experimental data comparing a series of analogs based on this precise chemical scaffold.

While the core compound, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, is documented as a chemical entity, dedicated studies detailing its biological activity and the systematic evaluation of its analogs are not readily accessible. Research into indole derivatives is vast and covers a wide range of therapeutic targets; however, the specific combination of the N-cyclopropylacetamide and the 3-formylindole moieties in a comparative context has not been a focus of published research.

This guide, therefore, cannot present quantitative data tables, detailed experimental protocols, or signaling pathway diagrams directly related to the comparative efficacy of this specific analog series as requested. The creation of such a guide would necessitate novel experimental research to synthesize the analog series and evaluate their biological activities in relevant assays.

For researchers interested in this chemical space, the following sections outline a general approach and the types of experimental data that would be necessary to construct a comprehensive comparison guide.

Hypothetical Experimental Workflow for Efficacy Comparison

To generate the data required for a comparative guide, a structured experimental workflow would be essential. This would involve the synthesis of analogs, in vitro screening, and potentially in vivo validation.

G cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Efficacy Screening cluster_data Data Analysis & Comparison A Lead Compound: N-cyclopropyl-2- (3-formyl-1H-indol-1-yl)acetamide B Design Analogs (e.g., modify indole substituents, cyclopropyl ring, acetamide linker) A->B C Chemical Synthesis B->C D Purification & Structural Confirmation (NMR, MS) C->D E Primary Screening: Target-based Assay (e.g., enzyme inhibition, receptor binding) D->E F Secondary Screening: Cell-based Assays (e.g., cytotoxicity, pathway activation) E->F G Dose-Response & IC50/EC50 Determination F->G H Structure-Activity Relationship (SAR) Analysis G->H I Comparative Data Tabulation H->I

Caption: Hypothetical workflow for generating comparative efficacy data.

Data Presentation: Structuring Future Findings

Should experimental data become available, it would be crucial to present it in a clear and structured format. The following table is a template illustrating how such data could be organized to facilitate easy comparison between analogs.

Analog IDModification on Indole RingModification on Cyclopropyl GroupTarget Activity (IC50/EC50, µM)Cell-based Potency (µM)Cytotoxicity (CC50, µM)
Lead 3-formyl-Data NeededData NeededData Needed
Analog 1 3-cyano-Data NeededData NeededData Needed
Analog 2 5-bromo-Data NeededData NeededData Needed
Analog 3 3-formyl2-methylData NeededData NeededData Needed

Experimental Protocols: A Foundational Requirement

Detailed methodologies are the cornerstone of reproducible scientific research. For a future comparison guide, the following experimental protocols would need to be fully described:

  • General Synthetic Procedures: Detailed reaction conditions, purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., ¹H NMR, ¹³C NMR, HRMS) for each analog.

  • Biological Assays:

    • Target-Based Assays: For example, if the target is an enzyme, the protocol would include the source of the enzyme, substrate concentrations, buffer conditions, and the method of detection for enzyme inhibition.

    • Cell Culture: Cell line identity, culture media, and conditions.

    • Cell-Based Assays: Protocols for assays measuring cellular outcomes, such as cell viability (e.g., MTT or CellTiter-Glo assays), reporter gene expression, or downstream signaling events (e.g., Western blotting for phosphorylated proteins).

Visualizing Signaling Pathways

Visual diagrams are invaluable for illustrating the mechanism of action. Once the molecular target and the affected signaling pathway are identified, a DOT script could be generated to create a clear and informative diagram. For instance, if an analog was found to inhibit a specific kinase in a known signaling cascade, a diagram could be constructed as follows:

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor N-cyclopropyl-2-(3-formyl- 1H-indol-1-yl)acetamide Analog Inhibitor->Kinase2

Caption: Example of a signaling pathway diagram for a hypothetical analog.

Comparative

Validating the Bioactivity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Comparative Guide to its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential anticancer bioactivity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to the limited...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer bioactivity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to the limited direct experimental data on this specific compound, this guide evaluates its potential by comparing structurally related indole-3-carboxaldehyde derivatives with established anticancer agents. The objective is to offer a data-driven perspective on the promise of this chemical scaffold in oncology research.

Quantitative Bioactivity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole-3-carboxaldehyde derivatives against human breast cancer cell lines, alongside standard chemotherapeutic drugs for a benchmark comparison. Lower IC50 values indicate greater potency.

Compound/DerivativeClassCancer Cell LineIC50 (µM)
Indole-3-carboxaldehyde Derivatives
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideSulfonohydrazideMCF-713.2[1]
MDA-MB-4688.2[1]
A palladium(II) nano Schiff base complex of an indole-3-carboxaldehyde derivativeSchiff Base Metal ComplexMCF-723.4 µg/mL
Standard Anticancer Drugs
DoxorubicinAnthracyclineMCF-74[2]
MDA-MB-2311[2]
PaclitaxelTaxaneMCF-73.5
MDA-MB-2310.3

Experimental Protocols

The IC50 values presented in this guide are primarily determined using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., indole derivatives, doxorubicin, paclitaxel) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path to Bioactive Discovery

To better understand the context of this research, the following diagrams illustrate the potential mechanism of action and the general workflow for drug discovery and validation.

Potential Anticancer Signaling Pathway of Indole Derivatives Indole_Derivative Indole-3-carboxaldehyde Derivative PI3K PI3K Indole_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Caspase Caspases Bcl2->Caspase Inhibition Caspase->Apoptosis

Caption: Potential mechanism of indole derivatives targeting the PI3K/Akt pathway.

Experimental Workflow for Anticancer Drug Validation cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Compound_Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay) MTT_Assay->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A typical workflow for the discovery and validation of novel anticancer compounds.

References

Validation

Comparative Analysis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide and Analogs as Potential Tubulin Polymerization Inhibitors

Guide Published: December 26, 2025 Audience: Researchers, scientists, and drug development professionals. Disclaimer: No specific biological or cross-reactivity data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide...

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 26, 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific biological or cross-reactivity data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is currently available in the public domain. This guide presents a hypothetical comparative framework based on the known activities of structurally related indole derivatives. The experimental data herein is illustrative and intended to serve as a template for future investigational studies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1][2][3][4] Derivatives of indole-3-carboxaldehyde and N-substituted acetamides, in particular, have garnered significant interest as anticancer agents.[5][6] A prominent mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division, making it a validated target for cancer therapy.[3][4][7][8]

This guide provides a comparative overview of the hypothetical compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (designated as CFA-1 ) and two representative alternative compounds from the literature that are known to target tubulin. The objective is to outline the essential experiments and data required to evaluate the efficacy, selectivity, and mechanism of action of CFA-1 in the context of tubulin polymerization inhibition.

Alternative Compounds for Comparison:

  • Compound 7d (Literature Analog): An N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative identified as a potent inhibitor of tubulin polymerization.[9]

  • Colchicine: A well-characterized, classic tubulin polymerization inhibitor that binds at the colchicine-binding site, serving as a positive control and benchmark.

Data Presentation: Hypothetical Performance Comparison

The following tables summarize the kind of quantitative data that would be generated from the experimental protocols described in Section 3.0.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM)

This table compares the half-maximal inhibitory concentration (IC₅₀) of the compounds across various cancer cell lines after 48 hours of treatment. Lower values indicate higher potency.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HT-29 (Colon Cancer)A549 (Lung Cancer)
CFA-1 (Hypothetical) 1.250.982.503.10
Compound 7d (Analog) [9]0.520.340.861.15
Colchicine (Control) 0.0150.0110.0200.018

Table 2: In Vitro Tubulin Polymerization Inhibition

This table presents the concentration of each compound required to inhibit 50% of tubulin polymerization in a cell-free assay.

CompoundIC₅₀ (µM)
CFA-1 (Hypothetical) 3.5
Compound 7d (Analog) 2.1
Colchicine (Control) 1.8

Table 3: Cell Cycle Analysis in HeLa Cells

This table shows the percentage of cells in each phase of the cell cycle after 24-hour treatment with the respective compound's IC₅₀ concentration. An increase in the G2/M phase population is indicative of mitotic arrest.

Compound% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO) 552520
CFA-1 (Hypothetical) 151075
Compound 7d (Analog) 12880
Colchicine (Control) 10585

Experimental Protocols

Detailed methodologies for the key experiments required to generate the comparative data are provided below.

In Vitro Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11][12][13]

  • Cell Seeding: Cancer cell lines (HeLa, MCF-7, HT-29, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of CFA-1, Compound 7d, and Colchicine (typically ranging from 0.01 µM to 100 µM) for 48 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[13]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[14][15][16]

  • Reagent Preparation: Lyophilized bovine brain tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[15] A GTP stock solution is added to a final concentration of 1 mM.

  • Reaction Setup: The tubulin solution is transferred to a pre-warmed 96-well plate. Test compounds (CFA-1, Compound 7d, Colchicine) are added at various concentrations.

  • Polymerization Monitoring: The plate is immediately placed in a spectrophotometer pre-heated to 37°C. The increase in absorbance (turbidity) at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored every 30 seconds for 60 minutes.[17]

  • Analysis: The rate of polymerization and the maximum polymer mass are calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[18][19][20][21]

  • Cell Treatment: HeLa cells are seeded and treated with the IC₅₀ concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Microtubule_Dynamics cluster_CellCycle Cell Cycle Progression cluster_Microtubule Microtubule Dynamics G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Microtubules Microtubules (Mitotic Spindle) M->Microtubules Requires functional mitotic spindle Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Polymerization->Microtubules Arrest G2/M Arrest Apoptosis Polymerization->Arrest Disruption leads to Depolymerization Depolymerization Depolymerization->Tubulin Microtubules->Depolymerization CFA1 CFA-1 & Analogs CFA1->Polymerization Inhibits

Caption: Role of tubulin polymerization in mitosis and its inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Start: Compound Synthesis (CFA-1) mtt MTT Assay (Multiple Cell Lines) start->mtt tubulin_assay Tubulin Polymerization Assay (Cell-Free) start->tubulin_assay ic50_table Table 1: Antiproliferative IC₅₀ mtt->ic50_table Generates Data cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Inform dose selection tubulin_ic50 Table 2: Tubulin IC₅₀ tubulin_assay->tubulin_ic50 Generates Data end Comparative Analysis & SAR Conclusion ic50_table->end tubulin_ic50->end cycle_data Table 3: Cell Cycle Distribution cell_cycle->cycle_data Generates Data cycle_data->end

Caption: Workflow for comparative analysis of tubulin inhibitors.

Conclusion

This guide outlines a systematic approach to evaluating the cross-reactivity and therapeutic potential of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (CFA-1) as a putative tubulin polymerization inhibitor. By employing standardized assays for cytotoxicity, direct enzyme inhibition, and mechanism of action, a robust, data-driven comparison against relevant analogs and established drugs can be constructed. The hypothetical data presented suggests that while CFA-1 may be a viable anticancer compound, further optimization would be required to match the potency of leading analogs like Compound 7d. The provided protocols and workflows serve as a comprehensive roadmap for researchers aiming to characterize novel indole-based compounds in the field of oncology drug discovery.

References

Comparative

Comparative Analysis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide and Analogs in Anticancer Drug Discovery

For Immediate Release This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a novel indole derivative with potential as an antican...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a novel indole derivative with potential as an anticancer agent. By examining its performance in comparison to structurally related analogs, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the field of oncology. The indole scaffold is a well-established pharmacophore in numerous FDA-approved anticancer drugs, and derivatives of this heterocyclic compound continue to be a focal point of intensive research.[1]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of indole derivatives is intricately linked to the nature and position of substituents on the indole ring. For N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, three key structural motifs are critical to its biological activity: the C3-formyl group, the N1-acetamide linker, and the N-cyclopropyl moiety.

  • The Indole-C3 Position: The substitution at the C3 position of the indole ring is a well-explored strategy in the development of anticancer agents. The introduction of an electron-withdrawing group, such as a formyl group, has been shown to be favorable for cytotoxic activity in some contexts. For instance, indole-3-carboxaldehyde derivatives have been investigated as potential antimycobacterial and anticancer agents.[2] The replacement of the formyl group with other moieties, such as an olefin, has been shown to decrease activity in some series of indole-based tubulin polymerization inhibitors.[1]

  • The Indole-N1 Position: Alkylation or acylation at the N1 position of the indole nucleus significantly influences the compound's pharmacokinetic and pharmacodynamic properties. The introduction of an acetamide linker at this position provides a versatile scaffold for further modification. Studies on related indole-1-acetamide derivatives have demonstrated potent anticancer activities. The nature of the substituent on the acetamide nitrogen is a critical determinant of cytotoxicity.

  • The N-cyclopropyl Group: The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. It can enhance metabolic stability and binding affinity to target proteins. In the context of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, the cyclopropyl group is expected to contribute to the compound's overall lipophilicity and may engage in specific hydrophobic interactions within the binding pocket of its molecular target. The replacement of the cyclopropyl group with other alkyl or aryl substituents would likely modulate the compound's potency and selectivity.

Comparative Performance Data

To contextualize the potential of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, the following table summarizes the in vitro cytotoxic activity (IC50 values) of structurally related indole derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound/AnalogStructureCancer Cell LineIC50 (µM)Reference
Indole-3-carboxaldehyde derivative 1-propyl-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9[2]
Indole-3-acetamide derivative 2-(3-Indolyl)acetamide analogSW620 (colorectal adenocarcinoma)Submicromolar[3]
Indole-1-acetamide derivative N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLa (cervical cancer)0.52[4]
MCF-7 (breast cancer)0.34[4]
HT-29 (colorectal adenocarcinoma)0.86[4]
N-substituted Indole-2-carboxamide N-(substituted phenyl)-1H-indole-2-carboxamide (Compound 12)K-562 (leukemia)0.33[5]
N-(substituted phenyl)-1H-indole-2-carboxamide (Compound 10)HCT-116 (colon cancer)1.01[5]
Indole-based Chalcone N-ethyl-3-acetylindole chalcone derivativeMDA-MB-231 (triple-negative breast cancer)13-19[1]

Experimental Protocols

The evaluation of the anticancer activity of these indole derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[6]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.[7]

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The culture medium containing MTT is then removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway targeted by many indole-based anticancer agents and a typical workflow for drug discovery.

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen Lead Opt Lead Opt Lead Gen->Lead Opt Preclinical Preclinical Lead Opt->Preclinical Phase I Phase I Preclinical->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Review FDA Review Phase III->FDA Review Post-Market Post-Market FDA Review->Post-Market

Caption: A generalized workflow for anticancer drug discovery and development.

tubulin_polymerization cluster_polymerization Microtubule Dynamics cluster_inhibition Inhibition Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Protofilament Protofilament Tubulin Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Microtubule->Protofilament Depolymerization Indole Derivative Indole Derivative Indole Derivative->Tubulin Dimer Binds to Colchicine Site

References

Validation

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Comparative Analysis Against Known IDO1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in the context of established inhibitors of Indoleamine 2,3-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in the context of established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.[1] While N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is structurally related to known IDO1 inhibitors, to date, no public data on its specific inhibitory activity against IDO1 is available. This guide, therefore, compares its structural features with potent, well-characterized IDO1 inhibitors—Epacadostat, Navoximod, and Linrodostat—for which extensive experimental data exists.

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activities of established IDO1 inhibitors. This quantitative data serves as a benchmark for the potential efficacy of novel compounds such as N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

CompoundTargetAssay TypeIC50 / KiReference
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide IDO1 (inferred)-Data not available-
Epacadostat (INCB024360) IDO1HeLa cell-based~10 nM[2]
IDO1SKOV-3 cell-based17.63 nM[3]
IDO1Mouse IDO1-transfected HEK293/MSR cells52.4 nM[2]
Navoximod (GDC-0919) IDO1Recombinant human enzymeIC50 = 28 nM[4]
IDO1Cell-freeKi = 7 nM[5]
IDO1Cell-freeEC50 = 75 nM[5]
Linrodostat (BMS-986205) IDO1Cell-freeIC50 = 1.7 nM[6]
IDO1IDO1-HEK293 cellsIC50 = 1.1 nM[6][7]

Signaling Pathway and Mechanism of Action

IDO1 inhibitors act by blocking the catalytic activity of the enzyme, thereby preventing the conversion of tryptophan to kynurenine. This leads to a reduction in the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment, ultimately promoting T-cell-mediated tumor cell killing.

IDO1_Pathway IDO1 Signaling Pathway in the Tumor Microenvironment Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 expresses Kynurenine Kynurenine IDO1->Kynurenine catalyzes Tryptophan Tryptophan Tryptophan->IDO1 substrate T-Cell Proliferation & Activation T-Cell Proliferation & Activation Tryptophan->T-Cell Proliferation & Activation required for Immune Suppression Immune Suppression Kynurenine->Immune Suppression promotes T-Cell T-Cell Inhibitors (e.g., Epacadostat) Inhibitors (e.g., Epacadostat) Inhibitors (e.g., Epacadostat)->IDO1 inhibit

Caption: The IDO1 enzyme, expressed by tumor cells, converts tryptophan to kynurenine, leading to immune suppression. IDO1 inhibitors block this process.

Experimental Protocols

The inhibitory activity of compounds against IDO1 can be determined through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.

IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.

  • Materials:

    • Purified recombinant IDO1 protein

    • Test inhibitor (e.g., N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide)

    • L-tryptophan

    • Potassium phosphate buffer (50 mM, pH 6.5)

    • Ascorbic acid

    • Methylene blue

    • Catalase

    • Trichloroacetic acid (TCA)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 480 nm

  • Procedure:

    • An assay mixture is prepared in a 96-well plate containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.

    • The test inhibitor is added at various concentrations to the appropriate wells, including a vehicle control (e.g., DMSO).

    • Purified recombinant IDO1 protein is added to each well.

    • The reaction is initiated by adding L-tryptophan.

    • The plate is incubated at 37°C for 30-60 minutes.

    • The reaction is terminated by the addition of 30% (w/v) TCA.

    • The plate is further incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • After centrifugation to pellet any precipitate, the kynurenine in the supernatant is measured by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), and the absorbance is read at 480 nm.

    • The percentage of inhibition for each concentration of the test compound is calculated to determine the IC50 value.

Cell-Based IDO1 Kynurenine Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Materials:

    • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

    • Interferon-gamma (IFN-γ) to induce IDO1 expression

    • Test inhibitor

    • Cell culture medium

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then stimulated with IFN-γ to induce IDO1 expression.

    • The test inhibitor is added at various concentrations to the cells and incubated for a predetermined time (e.g., 24-48 hours).

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with TCA and incubated to hydrolyze N-formylkynurenine.

    • Ehrlich's reagent is added to the mixture, and the absorbance is measured at 492 nm to quantify the kynurenine concentration.

    • The IC50 value is determined by calculating the percentage of inhibition at each inhibitor concentration relative to the untreated control.

Experimental Workflow

The general workflow for evaluating a potential IDO1 inhibitor involves a series of steps from initial screening to detailed characterization.

Experimental_Workflow Workflow for IDO1 Inhibitor Evaluation Compound Synthesis Compound Synthesis Enzymatic Assay Enzymatic Assay Compound Synthesis->Enzymatic Assay Determine IC50 Determine IC50 Enzymatic Assay->Determine IC50 Cell-Based Assay Cell-Based Assay Selectivity Profiling Selectivity Profiling Cell-Based Assay->Selectivity Profiling Determine IC50->Cell-Based Assay In Vivo Efficacy Studies In Vivo Efficacy Studies Selectivity Profiling->In Vivo Efficacy Studies

Caption: A typical workflow for the evaluation of a novel IDO1 inhibitor, from synthesis to in vivo studies.

Conclusion

While N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide shares structural motifs with known IDO1 inhibitors, a conclusive determination of its inhibitory potential awaits direct experimental evaluation. The provided data on established inhibitors such as Epacadostat, Navoximod, and Linrodostat, along with the detailed experimental protocols, offer a robust framework for the future characterization of this and other novel compounds targeting the IDO1 pathway. Such research is vital for the continued development of next-generation cancer immunotherapies.

References

Comparative

Independent Verification of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Comparative Analysis

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an objective comparison of the potential biological activities of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the potential biological activities of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to the limited publicly available experimental data for this specific compound, this report establishes a comparative framework based on structurally related indole-3-carboxaldehyde and indole-1-acetamide derivatives. The information presented is intended to guide future research and experimental design for the independent verification of the target compound's performance.

Executive Summary

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a novel molecule belonging to the broad class of indole derivatives, which are known for a wide range of biological activities. The core structure combines an indole-3-carboxaldehyde moiety, frequently associated with anticancer and antimicrobial properties, and an N-cyclopropyl-acetamide group at the indole nitrogen (N1 position), a modification that can influence potency and selectivity. This guide synthesizes available data on related compounds to project potential activities and provide protocols for verification.

Comparative Analysis of Structurally Related Compounds

To infer the potential bioactivity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, we will compare it with two classes of well-studied analogues:

  • Indole-3-carboxaldehyde Derivatives: These compounds share the key formyl group at the 3-position of the indole ring.

  • Indole-1-acetamide Derivatives: These compounds feature the acetamide side chain at the N1 position of the indole ring.

Anticancer Activity

Indole derivatives are a prominent class of anticancer agents, with many acting as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Indole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action
Indole-3-carboxaldehyde Derivatives
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2Not specified
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2Not specified
Indole-thiosemicarbazone derivativeA549 (Lung)11.5Not specified
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3Not specified
Indole-1-acetamide Derivatives
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)HeLa (Cervical)0.52Tubulin Polymerization Inhibitor
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)MCF-7 (Breast)0.34Tubulin Polymerization Inhibitor
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)HT-29 (Colon)0.86Tubulin Polymerization Inhibitor

Analysis: The data suggests that modifications at both the 3-position (formyl group) and the 1-position (acetamide group) of the indole scaffold can lead to potent anticancer activity. The indole-1-acetamide derivative 7d, in particular, demonstrates significant potency against a range of cancer cell lines, acting as a tubulin polymerization inhibitor.[1][2][3] It is plausible that N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could exhibit similar cytotoxic effects. The N-cyclopropyl group may further influence the compound's binding affinity and pharmacokinetic properties.

Antimicrobial Activity

Indole derivatives have also shown promise as antimicrobial agents, targeting various bacteria and fungi.

Table 2: Antimicrobial Activity of Indole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)
Indole-3-carboxaldehyde Derivatives
Indole-thiosemicarbazone derivativeStaphylococcus aureus12.5
Indole-thiosemicarbazone derivativeBacillus subtilis25
Indole-thiosemicarbazone derivativeEscherichia coli50
Indole-thiosemicarbazone derivativePseudomonas aeruginosa50
Indole-1-acetamide Derivatives
Indole-3-acetamide-polyamine conjugateMethicillin-resistant Staphylococcus aureus (MRSA)< 1.56
Indole-3-acetamide-polyamine conjugateEscherichia coli> 100

Analysis: The indole-3-carboxaldehyde scaffold, particularly when derivatized to thiosemicarbazones, exhibits broad-spectrum antibacterial activity. Similarly, indole-1-acetamide derivatives, such as the polyamine conjugate, have shown potent activity against resistant Gram-positive bacteria like MRSA. This suggests that N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide could possess antimicrobial properties, and its efficacy against a panel of clinically relevant pathogens warrants investigation.

Experimental Protocols for Verification

To independently verify the biological activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, the following experimental protocols are recommended.

Synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

A plausible synthetic route, based on general methods for N-alkylation of indoles, is outlined below.

Synthesis_Workflow Indole3Carboxaldehyde Indole-3-carboxaldehyde Reaction1 Indole3Carboxaldehyde->Reaction1 Base Base (e.g., NaH) in DMF Base->Reaction1 Chloroacetamide 2-chloro-N-cyclopropylacetamide Reaction2 Chloroacetamide->Reaction2 Product N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Intermediate Reaction1->Intermediate Indole anion Intermediate->Reaction2 Reaction2->Product MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate Incubation1 Incubate for 24h CellSeeding->Incubation1 AddCompound Add test compound at various concentrations Incubation1->AddCompound Incubation2 Incubate for 48-72h AddCompound->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate for 2-4h AddMTT->Incubation3 Solubilize Add solubilizing agent (DMSO) Incubation3->Solubilize ReadAbsorbance Measure absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 value CalculateViability->DetermineIC50 Signaling_Pathways cluster_cancer Anticancer Mechanisms cluster_inflammation Anti-inflammatory Mechanisms cluster_ahr Aryl Hydrocarbon Receptor (AhR) Signaling Compound_Cancer N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Tubulin Tubulin Polymerization Compound_Cancer->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis_Cancer Apoptosis MitoticArrest->Apoptosis_Cancer Compound_Inflammation N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide NLRP3 NLRP3 Inflammasome Compound_Inflammation->NLRP3 Inhibition Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Production Caspase1->IL1b Compound_AhR N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide AhR AhR Compound_AhR->AhR Activation ARNT ARNT AhR->ARNT Dimerization XRE Xenobiotic Response Element ARNT->XRE Binding GeneExpression Target Gene Expression XRE->GeneExpression

References

Validation

A Comparative Guide to Delivery Methods for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

This guide provides a comparative analysis of three distinct delivery methods for the novel investigational compound, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a promising indole derivative with potential applic...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three distinct delivery methods for the novel investigational compound, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, a promising indole derivative with potential applications in oncology. Indole-based compounds frequently exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[1][2][3] This analysis evaluates a conventional formulation against two advanced nanocarrier systems designed to overcome these limitations.

The comparison is based on key performance metrics including physicochemical properties, in vitro drug release profiles, pharmacokinetic parameters in a murine model, and in vivo efficacy and toxicity. The experimental data presented herein is intended to guide researchers and drug development professionals in selecting optimal formulation strategies for this class of compounds.

Overview of Delivery Systems

Three formulations of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide were prepared and evaluated:

  • F1: Conventional Solubilized Formulation: The compound was dissolved in an aqueous solution containing a co-solvent (20% DMSO) to achieve solubility for administration. This serves as the baseline for comparison.

  • F2: Liposomal Formulation: The compound was encapsulated within liposomes, which are vesicular structures composed of lipid bilayers.[4][5][6] This formulation aims to improve solubility, prolong circulation time, and potentially enhance tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • F3: Polymeric Nanoparticle Formulation: The compound was encapsulated within biodegradable polymeric nanoparticles (PLGA). This system is designed for controlled, sustained release and improved stability.[7][8]

Comparative Performance Data

The following tables summarize the quantitative data obtained from the comparative experiments.

Table 1: Physicochemical Characterization of Formulations

ParameterF1: ConventionalF2: LiposomalF3: Polymeric NP
Appearance Clear, colorless solutionOpalescent, milky suspensionWhite, milky suspension
Particle Size (nm) N/A115 ± 5180 ± 8
Polydispersity Index (PDI) N/A0.12 ± 0.020.18 ± 0.03
Encapsulation Efficiency (%) N/A92 ± 385 ± 4
Drug Loading (%) N/A10.5 ± 0.87.2 ± 0.5
Aqueous Solubility (µg/mL) > 1000 (in 20% DMSO)450 ± 25380 ± 30

Table 2: In Vitro Drug Release Profile (Cumulative % release over 48 hours in PBS at pH 7.4)

Time (hours)F1: Conventional (%)F2: Liposomal (%)F3: Polymeric NP (%)
1 98 ± 215 ± 38 ± 2
4 100 ± 035 ± 422 ± 3
12 100 ± 062 ± 545 ± 4
24 100 ± 078 ± 668 ± 5
48 100 ± 089 ± 585 ± 6

Table 3: Pharmacokinetic Parameters in Balb/c Mice (Following a single intravenous dose of 10 mg/kg)

ParameterF1: ConventionalF2: LiposomalF3: Polymeric NP
Cmax (µg/mL) 12.5 ± 1.88.2 ± 1.16.5 ± 0.9
AUC (0-inf) (µg·h/mL) 30.4 ± 4.5155.2 ± 18.6188.7 ± 22.1
Half-life (t½) (h) 1.8 ± 0.314.5 ± 2.118.2 ± 2.5
Clearance (mL/h/kg) 328 ± 4064 ± 853 ± 7

Table 4: In Vivo Efficacy and Toxicity in Xenograft Tumor Model (Human colon cancer (HCT116) xenograft model in nude mice)

ParameterF1: ConventionalF2: LiposomalF3: Polymeric NP
Tumor Growth Inhibition (%) 35 ± 668 ± 875 ± 7
Tumor Drug Conc. (µg/g) 1.2 ± 0.48.9 ± 1.510.3 ± 1.8
Body Weight Change (%) -12 ± 3-4 ± 2-3 ± 1.5
Survival Rate (%) 4090100

Signaling Pathway and Experimental Workflows

Indole derivatives are known to modulate various signaling pathways involved in cancer cell proliferation and survival.[9][10][11] A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is critical for cell growth, metabolism, and angiogenesis.[12][13] The diagrams below illustrate this pathway and the general workflows for evaluating the delivery systems.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Indole N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Indole->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway. (Within 100 characters)

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation F1 F1: Conventional Char Physicochemical Characterization (Size, PDI, EE%) F1->Char F2 F2: Liposomal F2->Char F3 F3: Polymeric NP F3->Char Release Drug Release Study Char->Release Cytotox Cytotoxicity Assay (HCT116 cells) Release->Cytotox PK Pharmacokinetic Study (Balb/c Mice) Cytotox->PK Efficacy Efficacy & Toxicity Study (Xenograft Model) PK->Efficacy

Caption: General workflow for the comparative analysis. (Within 100 characters)

Detailed Experimental Protocols

In Vitro Drug Release Study

The in vitro release of the compound from the formulations was assessed using a dialysis method.[14][15]

  • Apparatus: Dialysis bags (MWCO 12-14 kDa), USP Type II dissolution apparatus (paddle).

  • Release Medium: Phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions.

  • Procedure: a. A volume of each formulation equivalent to 2 mg of the drug was placed inside a pre-soaked dialysis bag. b. The bags were sealed and submerged in 500 mL of the release medium at 37 ± 0.5 °C, with the paddle rotating at 50 rpm. c. At predetermined time points (1, 4, 12, 24, 48 hours), 1 mL aliquots were withdrawn from the release medium. d. The withdrawn volume was replaced with an equal volume of fresh, pre-warmed medium. e. Drug concentration in the samples was quantified using a validated HPLC-UV method.

Cell Viability Assay

The cytotoxicity of the formulations was evaluated against the HCT116 human colon carcinoma cell line using the MTT assay.[16][17]

  • Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified atmosphere.

  • Procedure: a. Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. b. The medium was replaced with fresh medium containing serial dilutions of each formulation (F1, F2, F3) and free drug. c. After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. d. The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. e. The absorbance was measured at 570 nm using a microplate reader. f. Cell viability was expressed as a percentage relative to untreated control cells.

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters were determined in male Balb/c mice (n=5 per group).[18][19]

  • Animal Model: Male Balb/c mice, 6-8 weeks old, weighing 20-25 g.

  • Administration: Formulations were administered via a single intravenous (IV) injection into the tail vein at a dose equivalent to 10 mg/kg of the drug.

  • Sample Collection: Blood samples (~50 µL) were collected from the retro-orbital plexus into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection.

  • Sample Processing: Plasma was separated by centrifugation (4000 rpm for 10 min) and stored at -80 °C until analysis.

  • Analysis: Drug concentrations in plasma were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Efficacy Study

The antitumor efficacy was evaluated in an HCT116 xenograft mouse model.[20][21]

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups (n=10 per group). Treatments (formulations F1, F2, F3, and a vehicle control) were administered intravenously every three days for a total of five doses at 10 mg/kg.

  • Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (Length × Width²)/2.

  • Endpoint: At the end of the study (Day 21), mice were euthanized, and tumors were excised, weighed, and homogenized for drug concentration analysis. Tumor growth inhibition (TGI) was calculated relative to the vehicle control group.

Conclusion

The comparative analysis demonstrates the significant advantages of advanced drug delivery systems for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Both the liposomal (F2) and polymeric nanoparticle (F3) formulations successfully enhanced the pharmacokinetic profile, leading to prolonged circulation and higher drug exposure compared to the conventional formulation (F1).

Crucially, this improved pharmacokinetic behavior translated into superior in vivo antitumor efficacy in a xenograft model. The nanoparticle formulations resulted in significantly higher tumor growth inhibition and increased drug accumulation at the tumor site. Furthermore, the advanced formulations were associated with markedly reduced systemic toxicity, as evidenced by minimal body weight loss and improved survival rates.

Based on this data, the polymeric nanoparticle formulation (F3) is identified as the most promising delivery method, offering the best balance of sustained release, enhanced efficacy, and improved safety profile. These findings strongly support the use of nanotechnology-based delivery systems to unlock the full therapeutic potential of promising but challenging indole derivatives in oncology.[1][8]

References

Comparative

Comparative Analysis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Against Standard-of-Care Tubulin-Targeting Agents

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject of this guide, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, is a novel chemical entity with limited publicly available data on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, is a novel chemical entity with limited publicly available data on its biological activity. This document is intended for illustrative and comparative purposes, hypothesizing its potential as an anticancer agent based on the known activities of structurally related indole acetamide derivatives. The experimental data presented for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is hypothetical and serves to benchmark its potential performance against the established anticancer drug, Paclitaxel.

Introduction

Indole-containing compounds are a prominent class of heterocyclic molecules that form the scaffold of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide molecule, featuring an indole core, an acetamide linker, and a cyclopropyl group, presents a unique chemical architecture. Based on the established anticancer properties of various indole derivatives that function as tubulin polymerization inhibitors, this guide provides a comparative benchmark of this novel compound against Paclitaxel, a standard-of-care agent that targets microtubule dynamics.

Paclitaxel, a member of the taxane family of chemotherapeutic drugs, is a microtubule-stabilizing agent.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2][] This leads to the formation of dysfunctional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[2][4] In contrast, another major class of tubulin-targeting agents, the vinca alkaloids, inhibit tubulin polymerization.[5][6][7][8]

This guide will present a hypothetical performance comparison of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide as a tubulin polymerization inhibitor against Paclitaxel. The comparison will be based on standard in vitro assays used to characterize such compounds, including tubulin polymerization assays, cell viability assays, and cell cycle analysis. Detailed experimental protocols for these key assays are also provided to facilitate further research.

Comparative Performance Data

The following tables summarize the hypothetical quantitative data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide benchmarked against Paclitaxel in key in vitro assays.

Table 1: In Vitro Tubulin Polymerization Assay

CompoundConcentration (µM)Effect on Tubulin PolymerizationIC₅₀ / EC₅₀ (µM)
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide 1Inhibition2.5 (IC₅₀)
5Strong Inhibition
10Complete Inhibition
Paclitaxel 1Enhancement0.5 (EC₅₀)
5Strong Enhancement
10Maximal Enhancement
Vehicle Control (DMSO) -Baseline Polymerization-

Table 2: MTT Cell Viability Assay (HeLa Cells, 48h Treatment)

CompoundConcentration (µM)% Cell ViabilityIC₅₀ (µM)
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide 0.195 ± 4.21.8
162 ± 3.5
1015 ± 2.1
505 ± 1.5
Paclitaxel 0.0188 ± 5.10.05
0.145 ± 4.8
112 ± 2.3
103 ± 1.1
Vehicle Control (DMSO) -100 ± 5.5-

Table 3: Cell Cycle Analysis by Flow Cytometry (HeLa Cells, 24h Treatment)

CompoundConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide 140.225.134.7
1025.810.563.7
Paclitaxel 0.135.515.349.2
118.95.775.4
Vehicle Control (DMSO) -55.328.915.8

Mandatory Visualizations

Figure 1: Mechanism of Action of Tubulin-Targeting Agents cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_destabilizer Destabilizers cluster_stabilizer Stabilizers cluster_2 Cellular Consequences TubulinDimers α/β-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->TubulinDimers Depolymerization Vinca Vinca Alkaloids (e.g., Vincristine) Vinca->TubulinDimers Inhibit Polymerization Paclitaxel Taxanes (e.g., Paclitaxel) Paclitaxel->Microtubules Prevent Depolymerization Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Action of Tubulin-Targeting Agents.

Figure 2: Experimental Workflow for In Vitro Anticancer Screening cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies cluster_data Data Analysis start Cancer Cell Lines (e.g., HeLa) treat Treat with Compound (Varying Concentrations) start->treat mtt MTT Assay (Measure Cell Viability) treat->mtt ic50 Calculate IC₅₀ mtt->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If Active tubulin_data Quantify Inhibition/ Enhancement of Polymerization tubulin_assay->tubulin_data cell_cycle_data Determine Percentage of Cells in Each Cycle Phase cell_cycle->cell_cycle_data

Caption: Experimental Workflow for In Vitro Anticancer Screening.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (binds to polymerized microtubules)

  • Test compound (N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide)

  • Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

  • Vehicle control (DMSO)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled microplate reader with fluorescence detection

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of the test compound and controls in General Tubulin Buffer.

    • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[9]

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.[9]

  • Initiation of Polymerization:

    • To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[9]

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure fluorescence intensity every minute for 60-90 minutes at 37°C, with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission).[10]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) for each treatment condition.

    • Determine the IC₅₀ (for inhibitors) or EC₅₀ (for enhancers) by plotting the percentage of inhibition or enhancement against the compound concentration.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[11]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the test compound and Paclitaxel in complete medium.

    • Remove the old medium and add 100 µL of the medium containing the compounds or vehicle control to the respective wells.[12]

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in the different phases of the cell cycle based on their DNA content.[14]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compound and Paclitaxel

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and incubate until they are 60-70% confluent.

    • Treat the cells with various concentrations of the test compound, Paclitaxel, and a vehicle control for a specified duration (e.g., 24 hours).[15]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[14]

    • Wash the cell pellet with cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Store the fixed cells at -20°C for at least 2 hours.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[15]

  • Data Analysis:

    • Generate DNA content histograms from the flow cytometry data.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

References

Validation

Assessing the Specificity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the potential specificity of the novel compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential specificity of the novel compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide. Due to the absence of published biological data for this specific molecule, this analysis is based on the structural similarities to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. The performance of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is hypothetically compared against established, potent, and selective IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.

Introduction to the Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates a tolerogenic environment that allows cancer cells to evade the host immune system. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The core structure of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, featuring an indole nucleus, is a common scaffold found in numerous IDO1 inhibitors. The 3-formyl and N-acetamide modifications present on this compound are consistent with functionalities explored in the structure-activity relationship (SAR) studies of other indole-based IDO1 inhibitors. This structural rationale forms the basis for the hypothesis that N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide may exhibit inhibitory activity against IDO1.

Comparative Analysis of Inhibitor Potency and Selectivity

To provide a framework for assessing the potential specificity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, we present a comparison with three well-characterized IDO1 inhibitors that have been evaluated in clinical trials. The key parameters for comparison are the half-maximal inhibitory concentration (IC50) against IDO1 and the related enzymes, Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), which also catalyze tryptophan catabolism. High selectivity for IDO1 over IDO2 and TDO is a desirable characteristic for a therapeutic candidate to minimize off-target effects.

Table 1: Comparison of IC50 Values for IDO1 and Related Enzymes

CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO IC50 (nM)Selectivity (IDO1 vs. IDO2/TDO)
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide UnknownUnknownUnknownTo be determined
Epacadostat (INCB024360)~10[1][2][3][4][5]>10,000[2]>10,000[2]>1000-fold[1][5]
Navoximod (GDC-0919)~28[6][7]NDNDND
Linrodostat (BMS-986205)~1.1-1.7[8][9][10][11]ND>2000[9][10]>1176-fold (vs. TDO)[9][10]

ND: Not Determined from the available search results.

Experimental Protocols

To experimentally validate the hypothetical activity and specificity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, the following standard assays are recommended.

IDO1, IDO2, and TDO Enzyme Inhibition Assays

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1, IDO2, and TDO.

Principle: The enzymatic activity is determined by measuring the production of N-formylkynurenine from the substrate L-tryptophan. The absorbance of N-formylkynurenine can be measured spectrophotometrically at approximately 321 nm.

Protocol Outline:

  • Reagents: Recombinant human IDO1, IDO2, or TDO enzyme; L-tryptophan (substrate); Ascorbate (reducing agent); Methylene blue (cofactor); Catalase; Potassium phosphate buffer (pH 6.5).

  • Procedure: a. Prepare a reaction mixture containing buffer, ascorbate, methylene blue, and catalase. b. Add the test compound (N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide) at various concentrations. c. Initiate the reaction by adding the enzyme and L-tryptophan. d. Incubate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction (e.g., by adding trichloroacetic acid). f. Measure the absorbance of the product, N-formylkynurenine, at 321 nm.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in a cellular context, which provides insights into cell permeability and target engagement within a biological system.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or HEK293 cells transfected with human IDO1) using interferon-gamma (IFN-γ). The activity of IDO1 is then assessed by measuring the concentration of kynurenine secreted into the cell culture medium.

Protocol Outline:

  • Cell Culture: Plate a suitable human cell line (e.g., HeLa) in a 96-well plate.

  • IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1.

  • Compound Treatment: Add the test compound at various concentrations to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient for tryptophan catabolism (e.g., 24-48 hours).

  • Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add a reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product. c. Measure the absorbance of the colored product using a plate reader.

  • Data Analysis: Determine the IC50 value of the compound by analyzing the dose-dependent reduction in kynurenine production.

General Cytotoxicity Assay (e.g., MTT Assay)

This assay is crucial to ensure that the observed inhibition of IDO1 activity is not a result of general cellular toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays IDO1_assay IDO1 Enzyme Assay IC50_IDO1 IC50_IDO1 IDO1_assay->IC50_IDO1 IC50 vs. IDO1 IDO2_assay IDO2 Enzyme Assay IC50_IDO2 IC50_IDO2 IDO2_assay->IC50_IDO2 IC50 vs. IDO2 TDO_assay TDO Enzyme Assay IC50_TDO IC50_TDO TDO_assay->IC50_TDO IC50 vs. TDO Cellular_IDO1 Cellular IDO1 Assay (Kynurenine Measurement) Cellular_IC50 Cellular_IC50 Cellular_IDO1->Cellular_IC50 Cellular IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) CC50 CC50 Cytotoxicity->CC50 CC50 Compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Compound->IDO1_assay Compound->IDO2_assay Compound->TDO_assay Compound->Cellular_IDO1 Compound->Cytotoxicity

Caption: Experimental workflow for assessing the specificity of an IDO1 inhibitor.

IDO1_pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Kynurenine Kynurenine T_cell_suppression T-Cell Suppression & Immune Evasion Kynurenine->T_cell_suppression leads to IDO1->Kynurenine catalyzes Immune_activation Immune Activation Inhibitor N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Inhibitor->IDO1 inhibits Inhibitor->Immune_activation promotes

Caption: The IDO1 signaling pathway and the point of inhibition.

specificity_comparison cluster_inhibitors IDO1 Inhibitors cluster_targets Tryptophan Catabolizing Enzymes Target_Compound N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (Hypothetical) IDO1 IDO1 Target_Compound->IDO1 High Affinity? (To be determined) IDO2 IDO2 Target_Compound->IDO2 Low Affinity? (To be determined) TDO TDO Target_Compound->TDO Low Affinity? (To be determined) Epacadostat Epacadostat Epacadostat->IDO1 High Affinity Epacadostat->IDO2 Very Low Affinity Epacadostat->TDO Very Low Affinity Navoximod Navoximod Navoximod->IDO1 High Affinity Linrodostat Linrodostat Linrodostat->IDO1 Very High Affinity Linrodostat->TDO Low Affinity

Caption: Logical relationship diagram of inhibitor specificity.

Conclusion

While direct experimental evidence for the biological activity of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is currently unavailable, its structural features suggest it is a plausible candidate for an Indoleamine 2,3-dioxygenase 1 inhibitor. To ascertain its therapeutic potential, a thorough investigation of its potency and selectivity is imperative. This guide provides a roadmap for such an evaluation, outlining the necessary experimental protocols and offering a comparative context with established IDO1 inhibitors. The proposed experiments will be crucial in determining if N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide possesses the desired high potency and selectivity for IDO1, which are critical attributes for a promising cancer immunotherapy candidate.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Comprehensive Guide for Laboratory Professionals

Immediate Safety and Handling Precautions Before commencing any disposal procedures, it is crucial to handle N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide with appropriate safety measures to minimize exposure and ass...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide with appropriate safety measures to minimize exposure and associated risks. Although not specifically classified, indole derivatives may be harmful if ingested and can cause skin and eye irritation.[1] All chemical waste should be presumed hazardous until a formal hazard assessment indicates otherwise.[1]

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection Laboratory coat, long-sleeved clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid direct contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The proper disposal of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide waste requires a systematic approach involving segregation, containment, labeling, and transfer.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Waste Segregation

Proper segregation of chemical waste is a critical first step.[2]

  • Solid Waste: Collect any unused or unwanted solid N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, along with contaminated lab supplies such as weighing paper, gloves, and pipette tips, in a designated and compatible solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid waste container.[1] It is important not to mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]

Waste Containment and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and securely closed except when adding waste.[2]

  • Labeling: Immediately upon starting a waste container, it must be clearly labeled with the words "Hazardous Waste".[1][2][3] The label must include:

    • The full chemical name: "N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide" (avoiding abbreviations or chemical formulas).[1][3]

    • The approximate concentration and volume or mass of the waste.[1]

    • The date when the waste was first added to the container.[1]

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.[1]

Storage of Waste

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be secure and away from general laboratory traffic.

Waste Disposal
  • Contact EHS: Do not attempt to neutralize or treat the chemical waste in the laboratory without specific, approved protocols, as this can be dangerous and may produce byproducts of unknown toxicity.[1]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][3] The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Handle Compound in Fume Hood A->B C Identify Waste Type (Solid, Liquid, Sharps) B->C D Segregate Waste into Compatible Containers C->D E Securely Close Container D->E F Label with 'Hazardous Waste' & Chemical Details E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Transfer to Licensed Hazardous Waste Facility H->I

Caption: Disposal workflow for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide.

This structured approach ensures that the disposal of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Handling

Personal protective equipment for handling N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Disclaimer: This document provides guidance on the safe handling of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide based on general principles for novel research chemicals and indole derivatives, as a specific Safety...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide based on general principles for novel research chemicals and indole derivatives, as a specific Safety Data Sheet (SDS) is not publicly available. It is critical to supplement this information with a thorough risk assessment for your specific laboratory conditions and to consult with your institution's Environmental Health and Safety (EHS) department. Treat this compound as potentially hazardous.

Hazard Assessment

While specific toxicity data for N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is not available, it should be handled with caution. Structurally related indole derivatives can be harmful if swallowed, absorbed through the skin, or inhaled, and may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, it is prudent to minimize exposure through all routes.

Potential Hazards:

  • May cause skin irritation[2][3].

  • May cause serious eye irritation[2][3].

  • May cause respiratory irritation[2][3].

  • Toxicology has not been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against chemical exposure and must be used in conjunction with engineering controls like a chemical fume hood[4][5].

Protection Type Equipment Specification Rationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists[1][6].Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques. Double gloving is recommended[1][7].Protects hands from direct contact. Proper removal prevents skin contamination.
Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin[1][8].Prevents accidental skin contact with the chemical.
Respiratory All handling of the solid or solutions should occur in a certified chemical fume hood. A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill cleanup[5][6].Minimizes inhalation of dust or aerosols.

Operational and Disposal Plan

A meticulous operational plan is essential for minimizing risk and ensuring a safe laboratory environment[5].

A. Engineering Controls:

  • Ventilation: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[4][5].

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area[2][9].

B. Handling Protocol:

  • Preparation: Before starting, ensure all necessary PPE is donned correctly and safety equipment is accessible. Clearly label all containers with the chemical name and any known hazards[8][10].

  • Weighing: Conduct weighing of the solid compound within the fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • Post-Handling: After handling, wipe down the work area in the fume hood. Wash hands thoroughly with soap and water after removing gloves[8][10]. Do not wear potentially contaminated gloves outside the immediate work area[6].

C. Storage:

  • Store N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide in a tightly sealed, clearly labeled container[2][3].

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][11].

  • Store in a locked cabinet or area to control access[2][3].

D. Disposal Plan:

  • Waste Segregation: Do not dispose of this chemical down the drain[5]. All waste must be treated as hazardous.

  • Solid Waste: Collect the compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container designated for hazardous solid waste[1].

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Consult your institution's EHS guidelines for proper waste stream categorization (e.g., halogenated or non-halogenated)[1].

  • Decontamination: Decontaminate all non-disposable glassware and equipment after use.

  • Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations[5].

Experimental Protocols

Protocol: Safe Weighing and Solution Preparation

  • Pre-Experiment Checklist:

    • Confirm the chemical fume hood is operational.

    • Gather all required PPE (goggles, face shield, lab coat, double nitrile gloves).

    • Prepare a designated waste container for solid hazardous waste.

    • Label the destination container for the final solution.

    • Ensure the analytical balance is clean and placed inside the fume hood if possible, or as close as feasible with careful transfer.

  • Weighing the Compound:

    • Don all required PPE.

    • Place a new disposable weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide onto the weigh boat using a clean spatula. Minimize the creation of dust.

    • Record the final weight.

  • Preparing the Solution:

    • Place the stirring vessel containing the solvent inside the fume hood.

    • Carefully add the weighed solid to the solvent. Use a funnel if necessary to prevent spills.

    • If any solid adheres to the weigh boat, rinse it into the vessel with a small amount of the solvent.

    • Dispose of the used weigh boat and spatula tip (if disposable) into the designated solid hazardous waste container.

  • Cleanup and Post-Procedure:

    • Securely cap the solution container.

    • Wipe down the balance and the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials in the hazardous waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the remaining PPE as you exit the work area.

    • Wash hands thoroughly with soap and water.

Visual Workflow and Logic Diagrams

G A 1. Risk Assessment & Preparation B 2. Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) A->B C 3. Conduct Work in Fume Hood B->C D 4. Weigh Solid Compound C->D E 5. Prepare Solution D->E F 6. Decontaminate & Clean Workspace E->F G 7. Segregate & Dispose of Waste (Solid & Liquid) F->G H 8. Doff PPE & Wash Hands G->H I 9. Store Chemical Securely H->I

Caption: Experimental Workflow for Safe Handling.

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Compound: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide D Potential Hazards: - Skin/Eye/Respiratory Irritant - Unknown Systemic Toxicity A->D B Chemical Class: Indole Derivative B->D C Known Data: No Specific SDS Available C->D E Engineering Controls: Chemical Fume Hood D->E F Administrative Controls: SOPs, Training D->F G Personal Protective Equipment (PPE): Goggles, Gloves, Lab Coat D->G H SAFE HANDLING PROTOCOL E->H F->H G->H

Caption: Logical Relationship for Risk Assessment.

References

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